2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
Description
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Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)5(4-13)2-3-12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXKUVXOOIBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209165 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227572-67-9 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227572-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde CAS 1017778-70-9 properties
An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde (CAS 1017778-70-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a methoxy, a trifluoromethyl, and an aldehyde group on the isonicotinic acid scaffold presents a versatile platform for the synthesis of novel chemical entities. The trifluoromethyl group, a key structural motif in modern drug design, can enhance metabolic stability, binding affinity, and bioavailability of molecules.[1][2][3] This guide provides a comprehensive overview of the known and predicted properties, potential synthetic routes, and applications of this compound, drawing upon data from structurally related molecules to offer insights for researchers.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with a trifluoromethyl group (-CF₃), and at the 4-position with an aldehyde group (-CHO).
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (CAS 1017778-70-9) | 2-Methoxy-3-pyridinecarboxaldehyde (CAS 71255-09-9) | 2-(Trifluoromethyl)isonicotinaldehyde (CAS 108338-20-1) |
| Molecular Formula | C₈H₆F₃NO₂ | C₇H₇NO₂[4] | C₇H₄F₃NO[5] |
| Molecular Weight | 205.14 g/mol | 137.14 g/mol [4] | 175.11 g/mol [5] |
| Appearance | Predicted: Colorless to light yellow liquid or solid | Colorless to light yellow liquid[6] | Not specified |
| Boiling Point | Not available | 200-201 °C | Not available |
| Density | Not available | 1.161 g/mL at 25 °C | Not available |
| Refractive Index | Not available | n20/D 1.5500 | Not available |
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (δ 9-10 ppm). The methoxy group protons will be observed as a singlet in the upfield region (δ 3.5-4.5 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal (δ > 180 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is predicted to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be envisioned starting from a suitable pyridine precursor. A multi-step synthesis could involve the introduction of the trifluoromethyl and methoxy groups, followed by the formation of the aldehyde functionality.
Caption: A generalized synthetic workflow for this compound.
The synthesis of trifluoromethylated pyridines can be achieved through various methods, including chlorine/fluorine exchange reactions or by using trifluoromethyl-containing building blocks.[7][8] The aldehyde group can be introduced via the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Aldehyde Group: This group is susceptible to nucleophilic attack, making it a valuable handle for forming C-C and C-N bonds. It can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination. The reactivity of the aldehyde can be influenced by the electronic effects of the methoxy and trifluoromethyl substituents.[9]
-
Pyridine Ring: The pyridine nitrogen can act as a base or a nucleophile. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.
-
Trifluoromethyl Group: This group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring and the aldehyde.[1][2][3][10] It also enhances the metabolic stability of the molecule.[1]
Applications in Research and Development
Trifluoromethylated pyridine derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals.[2][10]
-
Drug Discovery: The incorporation of a trifluoromethyl group can significantly improve the pharmacological profile of a drug candidate by enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][10] This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents.
-
Agrochemicals: Many modern herbicides and pesticides contain the trifluoromethylpyridine scaffold due to its enhanced efficacy and metabolic stability in target organisms.[7]
-
Materials Science: Functionalized pyridines are used in the development of polymers, dyes, and electronic materials. The unique electronic properties conferred by the trifluoromethyl and methoxy groups could be exploited in the design of novel materials with specific optical or electronic characteristics.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1017778-70-9 was not found, general precautions for handling similar trifluoromethylated and pyridine-based compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11][13] Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere.[11][14]
-
Hazards: Similar compounds are known to cause skin, eye, and respiratory irritation.[11][13] May be harmful if swallowed or inhaled.[11][13]
Conclusion
This compound is a promising, albeit not extensively documented, chemical entity with significant potential for applications in drug discovery, agrochemical synthesis, and materials science. This guide, by synthesizing information from related compounds, provides a foundational understanding for researchers and developers looking to explore the utility of this versatile building block. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-3-pyridinecarboxaldehyde | CAS 71255-09-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
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A Keystone Building Block for Next-Generation Therapeutics: A Technical Guide to 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde
This technical guide provides a comprehensive overview of 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde, a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. While this molecule is not extensively documented in publicly available literature, this whitepaper will construct a detailed profile based on established chemical principles and data from closely related analogues. We will delve into its proposed synthesis, predict its physicochemical properties, explore its chemical reactivity, and discuss its potential applications in drug discovery and development.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The incorporation of a trifluoromethyl group (CF3) into organic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The strategic placement of a methoxy group and a reactive aldehyde functional group alongside the trifluoromethyl substituent on a pyridine ring, as in the case of 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde, creates a versatile building block for the synthesis of complex molecular architectures. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique chemical attributes of this compound.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C8H6F3NO2 | Derived from the chemical structure. |
| Molecular Weight | 205.14 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | The precursor, 2-Methoxy-3-(trifluoromethyl)pyridine, is a colorless liquid[1]. The introduction of the aldehyde group may increase the melting point. |
| Boiling Point | > 200 °C | The boiling point is expected to be significantly higher than the precursor, 2-Methoxy-3-(trifluoromethyl)pyridine (b.p. 43 °C at 15 torr), due to the increased molecular weight and polarity of the aldehyde group.[] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | The trifluoromethyl group increases lipophilicity, while the pyridine nitrogen and aldehyde oxygen can participate in hydrogen bonding, affording some solubility in polar protic solvents. |
| CAS Number | Not assigned | As of the time of this writing, a specific CAS number for this compound has not been located in public databases. |
Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde: A Proposed Experimental Protocol
The synthesis of the title compound can be envisioned through the formylation of the commercially available precursor, 2-Methoxy-3-(trifluoromethyl)pyridine (CAS No. 121643-44-5)[1][]. The regioselectivity of the formylation will be directed by the electronic effects of the existing substituents. The methoxy group at the 2-position is an ortho-, para-director, while the trifluoromethyl group at the 3-position is a meta-director and a strong deactivator. The 4-position is activated by the methoxy group and is the most likely site for electrophilic aromatic substitution.
A plausible and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide) to introduce a formyl group to an activated aromatic ring.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-Methoxy-3-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.
-
Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde is dictated by its three key functional groups: the aldehyde, the methoxy group, and the trifluoromethyl group, all attached to the pyridine ring.
Reactions of the Aldehyde Group:
The aldehyde at the 4-position is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid, a valuable intermediate for amide and ester synthesis.
-
Reduction: Can be reduced to the corresponding alcohol, (2-methoxy-3-(trifluoromethyl)pyridin-4-yl)methanol, using reducing agents like sodium borohydride.
-
Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form various substituted aminomethylpyridines.
-
Wittig Reaction: Can react with phosphorus ylides to form alkenes.
-
Condensation Reactions: Can participate in condensation reactions with active methylene compounds (e.g., malonates, nitriles) to form α,β-unsaturated systems.
Reactivity of the Pyridine Ring:
The pyridine ring is substituted with both an electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl). This electronic push-pull system can influence the reactivity of the ring in further substitutions. The positions ortho and para to the methoxy group are activated, while the entire ring is generally deactivated by the trifluoromethyl group.
Potential Synthetic Applications Workflow
Caption: Synthetic utility of the target compound.
Applications in Drug Discovery and Development
Trifluoromethylated pyridine derivatives are prevalent in a number of commercialized agrochemicals and pharmaceuticals. The unique combination of functional groups in 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde makes it an attractive starting material for the synthesis of novel bioactive compounds.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold for kinase inhibitors. The aldehyde can be elaborated to introduce various side chains that can interact with the ATP binding site of kinases.
-
Synthesis of Novel CNS Agents: The lipophilicity imparted by the trifluoromethyl group can aid in blood-brain barrier penetration, making this scaffold interesting for the development of central nervous system (CNS) active agents.
-
Development of Antiviral and Antibacterial Agents: The pyridine nucleus is present in numerous antimicrobial agents. The unique electronic and steric properties of this compound could lead to the discovery of new antimicrobial drugs with novel mechanisms of action.
Conclusion
2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde represents a promising, yet underexplored, building block for chemical synthesis. This technical guide has provided a comprehensive theoretical framework for its synthesis, predicted properties, and potential applications. The strategic combination of a reactive aldehyde, a methoxy group, and a trifluoromethyl group on a pyridine ring offers a wealth of opportunities for the construction of novel and complex molecules with potential biological activity. It is our hope that this guide will stimulate further research into this and related compounds, ultimately leading to the development of new and improved therapeutics and agrochemicals.
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PubChem. 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. [Link]
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An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde, a specialized heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. We will delve into its chemical properties, outline detailed synthetic pathways, discuss methods for its characterization, and explore its current and potential applications.
Core Molecular Attributes
This compound is a substituted pyridine derivative featuring a methoxy group at the 2-position, a trifluoromethyl group at the 3-position, and an aldehyde functionality at the 4-position (isonicotinaldehyde). The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol |
| IUPAC Name | 2-methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde |
| CAS Number | Not yet assigned |
The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring, while the methoxy group acts as an electron-donating group. This electronic interplay, combined with the reactive aldehyde handle, offers a versatile platform for a variety of chemical transformations.
Caption: Chemical structure of this compound.
Strategic Importance in Research and Development
Substituted pyridines are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The isonicotinaldehyde moiety is a versatile precursor for the synthesis of a wide range of derivatives, including imines, oximes, and hydrazones, which are common pharmacophores.[1]
The unique combination of these features in this compound makes it a highly attractive building block for the discovery of novel bioactive compounds.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the synthesis of the key intermediate, 2-methoxy-3-(trifluoromethyl)pyridine, followed by the introduction of the aldehyde group at the 4-position.
Caption: Proposed synthetic workflow for this compound.
Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine
This key intermediate can be synthesized from 2-chloro-3-(trifluoromethyl)pyridine via a nucleophilic aromatic substitution reaction.
Protocol:
-
Reaction Setup: To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-methoxy-3-(trifluoromethyl)pyridine.
Formylation of 2-Methoxy-3-(trifluoromethyl)pyridine
The introduction of the aldehyde group at the 4-position can be achieved through ortho-lithiation followed by formylation. The methoxy group can act as a directing group for this reaction.[2]
Protocol:
-
Lithiation: Dissolve 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq), dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation at the 4-position.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo. The resulting crude product, this compound, can be purified by column chromatography.
An alternative approach for the formylation step is the Vilsmeier-Haack reaction, which utilizes a milder formylating agent generated from phosphorus oxychloride and DMF.[3][4] However, the reactivity of the substituted pyridine ring towards these conditions would need to be empirically determined.
A two-step alternative to direct formylation involves the initial introduction of a hydroxymethyl group, followed by oxidation.
-
Hydroxymethylation: The lithiated intermediate from the protocol above can be reacted with paraformaldehyde to introduce a hydroxymethyl group at the 4-position, yielding (2-methoxy-3-(trifluoromethyl)pyridin-4-yl)methanol.
-
Oxidation: The resulting alcohol can then be oxidized to the desired aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[5]
Characterization and Spectroscopic Analysis
The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques. Based on the known data for the precursor, 2-methoxy-3-(trifluoromethyl)pyridine, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a singlet for the aldehyde proton. The chemical shifts and coupling constants will be influenced by the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition.
Potential Applications
The unique structural features of this compound position it as a valuable building block in several areas of chemical research:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and compounds targeting other biological pathways. The aldehyde functionality allows for the facile introduction of various pharmacophoric groups through reactions like reductive amination and condensation.[1][6]
-
Agrochemicals: For the development of new herbicides, fungicides, and insecticides. Trifluoromethylpyridines are a key structural motif in a number of commercial agrochemicals.[6]
-
Materials Science: As a precursor for the synthesis of novel ligands for metal complexes with potential applications in catalysis and materials science.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a research chemical. Based on data for structurally related compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation.[7][8][9][10]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a promising and versatile building block for chemical synthesis. Its unique combination of functional groups offers a wide range of possibilities for the development of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. The synthetic routes outlined in this guide provide a practical foundation for its preparation and further exploration of its chemical reactivity and utility.
References
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Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (URL: [Link])
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
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U.S. Environmental Protection Agency. (2025, October 15). 2-Fluoro-5-(trifluoromethyl)pyridine - GHS Data. (URL: [Link])
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ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (URL: [Link])
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American Chemical Society. (2025, June 9). C3-Formylation of Pyridines via Streptocyanine Intermediates. (URL: [Link])
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). (URL: [Link])
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (URL: [Link])
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Directed Ortho Metalation. (n.d.). (URL: [Link])
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PubChem. (n.d.). 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. (URL: [Link])
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ResearchGate. (2026, January 28). (PDF) Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. (URL: [Link])
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DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015, February 6). (URL: [Link])
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One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (URL: [Link])
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Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (URL: [Link])
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ORCA – Online Research @ Cardiff. (n.d.). 8. (URL: [Link])
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Directed (ortho) Metallation. (n.d.). (URL: [Link])
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Highly ortho-Selective Trifluoromethylthiolation Reactions using a Ligand Exchange Strategy. (2014, August 1). (URL: [Link])
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ResearchGate. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. (URL: [Link])
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PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. (URL: [Link])
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Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4. (URL: [Link])
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Recent advances in the synthesis of highly substituted imidazolidines. (URL: [Link])
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The isocyanide SN2 reaction. (2023, September 19). (URL: [Link])
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. (URL: )
-
ResearchGate. (n.d.). Recent applications of multicomponent reactions in medicinal chemistry. (URL: [Link])
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- 10. jubilantingrevia.com [jubilantingrevia.com]
Technical Guide: Medicinal Chemistry of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
[1]
Executive Summary
This compound (CAS: 1227572-67-9) is a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents. Its structure combines a pyridine core with three critical pharmacophores:[1]
-
4-Formyl group (Aldehyde): A reactive handle for condensation, reductive amination, and heterocyclization.
-
3-Trifluoromethyl (
): Enhances lipophilicity, metabolic stability, and directs bio-orthogonal interactions. -
2-Methoxy (
): Serves as a hydrogen bond acceptor or a leaving group (via ) to install amino or alkoxy substituents.
This scaffold is particularly relevant in the development of PI3K inhibitors , kinase modulators , and agrochemicals where the 2,3,4-trisubstituted pyridine motif acts as a bioisostere for substituted benzenes or pyrimidines.
Structural Analysis & Pharmacophore Properties
The compound exhibits a unique electronic profile due to the interplay between the electron-deficient pyridine ring and its substituents.
| Feature | Chemical Property | Medicinal Chemistry Implication |
| Pyridine Nitrogen | Basic, H-bond acceptor | Solubilizing group; interacts with hinge regions in kinase active sites. |
| 3- | Increases metabolic half-life by blocking C3 oxidation; enhances membrane permeability. | |
| 2- | Modulates electron density; can be displaced by amines (e.g., in fused ring synthesis) or retained for H-bonding. | |
| 4-Aldehyde | Electrophilic center | Critical "warhead" for constructing fused heterocycles (e.g., 1,6-naphthyridines, pyrido[4,3-d]pyrimidines). |
Electronic Distribution Diagram (Conceptual)
The
Synthetic Accessibility & Production
The synthesis of this compound primarily relies on Directed Ortho Metalation (DoM) . The acidity of the C4 proton is significantly enhanced by the adjacent electron-withdrawing
Core Synthetic Route[3][4]
-
Starting Material: 2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5).
-
Reagent: Lithium Diisopropylamide (LDA) or TMPLi (Lithium 2,2,6,6-tetramethylpiperidide).
-
Electrophile: N,N-Dimethylformamide (DMF).
Figure 1: Directed Ortho Metalation (DoM) pathway for the synthesis of the target aldehyde. The
Medicinal Chemistry Applications
Application A: Synthesis of PI3K Inhibitors (Fused Systems)
The aldehyde is a precursor to pyrido[4,3-d]pyrimidines , a class of potent PI3K inhibitors. The aldehyde undergoes condensation with amidines or guanidines, followed by oxidative cyclization.
-
Mechanism: The aldehyde reacts with a nucleophile (e.g., an amine) to form an imine, which is then cyclized.
-
Relevance: Used in oncology research to target the PI3K/Akt/mTOR pathway.
Application B: "Warhead" Installation for Covalent Inhibitors
The C4-aldehyde can be converted into a vinyl sulfone or acrylamide via Wittig or Horner-Wadsworth-Emmons (HWE) reactions. These Michael acceptors can covalently bind to cysteine residues in target proteins (e.g., BTK, EGFR).
Application C: Scaffold Hopping (Bioisosteres)
Researchers use this scaffold to replace:
-
2,3-Dichlorobenzaldehyde: The
/OMe motif mimics the steric bulk of chlorines but alters the electronic landscape. -
Indole-3-carboxaldehydes: The pyridine nitrogen provides a different H-bond acceptor profile, improving solubility.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: Formylation of the pyridine core at the C4 position.
Reagents:
-
2-Methoxy-3-(trifluoromethyl)pyridine (1.0 eq)
-
LDA (1.2 eq, 2.0 M in THF/heptane)
-
Dry THF (Solvent)
-
Dry DMF (1.5 eq)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .
-
Base Addition: Add LDA solution dropwise over 15 minutes. Maintain temperature below -70°C.
-
Substrate Addition: Dissolve 2-Methoxy-3-(trifluoromethyl)pyridine in a minimal amount of dry THF and add dropwise to the LDA solution.
-
Metalation: Stir at -78°C for 1 hour . The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.
-
Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Validation:
-
1H NMR (CDCl3): Look for the aldehyde singlet at
ppm. The C5 and C6 protons will appear as doublets (or broad singlets depending on coupling) in the aromatic region.
Protocol 2: Reductive Amination (General Library Synthesis)
Objective: Derivatization of the aldehyde for SAR (Structure-Activity Relationship) studies.
Procedure:
-
Dissolve the aldehyde (1 eq) and amine (1.1 eq) in DCE (Dichloroethane).
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 eq).
-
Stir at room temperature for 12 hours.
-
Quench with aqueous
and extract with DCM.
Pathway Visualization: From Scaffold to Drug Candidate
The following diagram illustrates how the aldehyde serves as a divergent point for three distinct classes of bioactive molecules.
Figure 2: Divergent synthetic pathways utilizing the aldehyde handle to access kinase inhibitors, covalent modifiers, and GPCR ligands.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1227572-67-9).Link
-
Novartis AG. Tetrahydro-pyrido-pyrimidine derivatives. US Patent 8,653,092. (Describes the use of 2-methoxy-3-trifluoromethylpyridine precursors for PI3K inhibitors). Link
- Schlosser, M.Organometallics in Synthesis: A Manual. (Authoritative text on Directed Ortho Metalation of trifluoromethyl-substituted pyridines).
-
ChemicalBook. 2-(Trifluoromethyl)pyridine-4-carboxaldehyde CAS Data.Link
-
PubChem. 2-Methoxy-3-(trifluoromethyl)pyridine Compound Summary.Link
solubility of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a novel heterocyclic aldehyde of interest in pharmaceutical and agrochemical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a predictive and methodological guide. It synthesizes theoretical principles based on the compound's physicochemical properties with detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment. By explaining the causality behind experimental choices and providing self-validating protocols, this guide empowers researchers to generate reliable solubility data, a critical parameter for reaction optimization, formulation development, and preclinical studies.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile in various organic solvents is paramount for several stages of research and development:
-
Synthetic Chemistry: Optimizing reaction conditions, including solvent choice, concentration, and purification strategies like crystallization.
-
Formulation Science: Developing stable and effective delivery systems, where the active pharmaceutical ingredient (API) must remain in solution.
-
Pharmacokinetics (ADME): The dissolution rate of a compound often dictates its absorption and bioavailability.[1]
This guide addresses the solubility of this compound by first principles, examining its structural attributes to predict its behavior and then providing robust methodologies for empirical determination.
Predicted Physicochemical Profile
The solubility of a molecule is fundamentally governed by its physicochemical properties.[2] Based on its structure and data from analogous compounds, the following properties are predicted for this compound.
| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |
| Molecular Formula | C8H5F3N2O2 | - |
| Molecular Weight | 218.13 g/mol | Calculated from the molecular formula. Affects solubility calculations (e.g., converting mg/mL to mol/L). |
| LogP (Lipophilicity) | ~2.0 - 2.5 | Estimated based on related structures like 2-Methoxy-5-(trifluoromethyl)pyridine (LogKow ~2.18).[3] The trifluoromethyl group significantly increases lipophilicity compared to a methyl group.[4] This moderate lipophilicity suggests good solubility in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane) and lower solubility in highly polar (water) or very nonpolar (hexane) solvents. |
| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons (e.g., -OH, -NH) and cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen, the methoxy oxygen, and the aldehyde oxygen can all accept hydrogen bonds from protic solvents. This suggests potential for solubility in alcohols (e.g., ethanol, methanol). |
| Polar Surface Area (PSA) | ~50-60 Ų | Estimated based on functional groups. This value indicates moderate polarity, consistent with the predicted LogP. |
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" provides a predictive framework for solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the trifluoromethyl group adds lipophilicity, the polar pyridine ring, methoxy, and aldehyde groups will hinder dissolution in highly nonpolar media.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): Good to excellent solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar groups of the molecule without requiring hydrogen bond donation.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms in the target molecule.
-
Aqueous Solubility: Poor solubility is expected due to the molecule's moderate lipophilicity (LogP > 2) and lack of hydrogen bond donors.
The following diagram illustrates the relationship between the molecule's structural features and solvent selection.
Caption: Relationship between molecular properties and solvent choice.
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The following protocols describe methods for both rapid screening and precise quantitative measurement.
Protocol 1: Qualitative to Semi-Quantitative Solubility Screening
This initial screen provides a rapid assessment of solubility in a range of solvents, helping to classify the compound and select solvents for quantitative analysis.[5][6]
Objective: To determine if the compound is "Soluble," "Slightly Soluble," or "Insoluble" in various solvents at room temperature. A common threshold for "soluble" in early-stage research is >10 mg/mL.
Materials:
-
This compound
-
Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide)
-
Small glass vials (1-2 mL) with caps
-
Analytical balance (±0.1 mg)
-
Vortex mixer
Procedure:
-
Preparation: Weigh approximately 5 mg of the compound into a tared glass vial. Record the exact mass.
-
Solvent Addition: Add the selected solvent to the vial in 100 µL increments.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background. If all solid has dissolved, the compound is soluble at that concentration. Calculate the approximate solubility (e.g., 5 mg in 0.2 mL = 25 mg/mL).
-
Titration: If the solid is not fully dissolved, continue adding solvent in increments up to a total volume of 0.5 mL (achieving the 10 mg/mL threshold).
-
Classification:
-
Soluble: A clear solution is obtained at ≤ 0.5 mL of solvent.
-
Slightly Soluble: Some, but not all, of the solid dissolves in 0.5 mL.
-
Insoluble: No visible dissolution occurs in 0.5 mL.
-
-
Record: Document the results in a structured table.
Protocol 2: Quantitative Solubility by Isothermal Saturation (Gravimetric Method)
This method provides precise, quantitative solubility data at a specific temperature and is considered a gold-standard technique.[2][7]
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
Temperature-controlled shaker or water bath
-
Sealed vials (e.g., 4 mL HPLC vials)
-
Analytical balance (±0.01 mg)
-
Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)
-
Pre-weighed glass vials or evaporating dishes
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Add a known volume of the chosen solvent (e.g., 2.0 mL).
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the suspension for a sufficient period to reach equilibrium. For many organic systems, 24 hours is adequate, but 48-72 hours may be necessary and should be confirmed by taking measurements at successive time points (e.g., 24h and 48h) until the solubility value is constant.[8]
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least 1-2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.
-
Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed (tared) vial. Record the exact weight of the empty vial.
-
-
Solvent Evaporation:
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried solid is achieved.
-
-
Calculation:
-
Mass of dissolved solute: (Weight of vial + dried solid) - (Weight of empty vial).
-
Solubility (mg/mL): Mass of dissolved solute (mg) / Volume of filtered supernatant (mL).
-
The results should be the average of at least three independent measurements.
-
The following diagram illustrates the workflow for the quantitative gravimetric method.
Caption: Workflow for quantitative solubility determination by the isothermal saturation gravimetric method.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvent systems.
Table 1: Template for Quantitative Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | Halogenated | Experimental Value | Calculated Value |
| Ethyl Acetate | Ester | Experimental Value | Calculated Value |
| Acetone | Ketone | Experimental Value | Calculated Value |
| Ethanol | Alcohol (Protic) | Experimental Value | Calculated Value |
| Toluene | Aromatic HC | Experimental Value | Calculated Value |
| Hexane | Aliphatic HC | Experimental Value | Calculated Value |
Interpretation: The collected data will validate or refine the theoretical predictions. High solubility in solvents like dichloromethane and ethyl acetate would confirm the importance of dipole-dipole interactions. Comparing solubility in ethanol versus acetone can provide insight into the contribution of hydrogen bonding. This empirical data is invaluable for making informed decisions in subsequent research and development activities.
Conclusion
While specific solubility data for this compound is not yet widely published, a robust understanding of its potential solubility profile can be derived from its molecular structure. Its moderate polarity and lipophilicity, combined with multiple hydrogen bond acceptors, suggest favorable solubility in a range of common polar aprotic and protic organic solvents. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to confidently and accurately determine the solubility of this compound. The generation of such fundamental data is a critical step in unlocking the full potential of this and other novel chemical entities in drug discovery and materials science.
References
- Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from an educational resource on organic chemistry experiments.
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from a laboratory procedure guide.[5]
-
Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from a university lab manual.[6]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
- Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate.
- Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from a detailed guide on organic compound analysis.
-
Li, Q., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data.[9]
-
Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.[2]
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from an academic experimental procedure.[7]
-
Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from a laboratory manual.[10]
-
Gravimetric method of analysis. (2016, December 24). University of Babylon / College of Pharmacy. Retrieved from lecture notes.[11]
-
The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis. Retrieved from a technical application note.[12]
-
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). ACS Publications. Retrieved from a research article.[8]
-
Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. [Image].[13]
- Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020, August 31).
- Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models. (2024, August 15). Journal of Applied Toxicology.
- Physicochemical Properties. (n.d.). Pacific BioLabs.
- QDB Compounds. (n.d.). QsarDB.
- 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. (n.d.). PubChem.
- Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (2016, December 14).
- 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxaldehyde. (n.d.). MilliporeSigma.
- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul
- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). Royal Society of Chemistry.
- Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds. (n.d.).
- 2-Methoxy-5-(trifluoromethyl)pyridine Properties. (2025, October 15). US EPA.
- Hydrogen bonding in a mixture of protic ionic liquids: a molecular dynamics simulation study. (n.d.). Physical Chemistry Chemical Physics.
- Interpretable Machine Learning Framework for Predicting the Reactivity of Trifluoromethyl
- Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols. (n.d.). RSC Publishing.
- 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate. (n.d.).
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- 13. researchgate.net [researchgate.net]
Comparative Technical Guide: 2-Methoxy vs. 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde
The following technical guide provides an in-depth analysis of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde and its 2-chloro analog , designed for researchers in medicinal chemistry and process development.
Strategic Intermediates in Heterocyclic Scaffold Design
Executive Summary: The Strategic Pivot
In the architecture of kinase inhibitors and agrochemicals, the 3-(trifluoromethyl)isonicotinaldehyde core serves as a critical "linchpin" scaffold. The choice between the 2-Chloro (Analog A) and 2-Methoxy (Analog B) variants is not merely a matter of availability; it represents a strategic decision point in synthetic planning.
-
The 2-Chloro Analog acts as a High-Reactivity Electrophile , enabling rapid diversification via Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings. -
The 2-Methoxy Analog functions as a Stabilized Core , often used to lock the 2-position against unwanted nucleophilic attack while directing chemoselectivity exclusively to the aldehyde functionality.
This guide analyzes the physicochemical divergence, electronic properties, and synthetic utility of these two analogs, providing actionable protocols for their interconversion and downstream application.
Physicochemical & Electronic Profile
The substitution at the 2-position fundamentally alters the electronic landscape of the pyridine ring, influencing both the electrophilicity of the C4-aldehyde and the lipophilicity of the overall scaffold.
Table 1: Comparative Property Analysis
| Feature | 2-Chloro Analog | 2-Methoxy Analog |
| CAS Number | 1211539-56-8 | Derivative of 1211539-56-8 |
| Molecular Weight | 209.55 g/mol | 205.13 g/mol |
| Electronic Effect (2-Pos) | Inductive Withdrawal (-I), Weak Resonance (+M) | Inductive Withdrawal (-I), Strong Resonance (+M) |
| Net Ring Character | Electron-Deficient ( | Electron-Rich (relative to Cl-analog) |
| Aldehyde Reactivity | High (Prone to hydration/oxidation) | Moderate (Stabilized by +M of OMe) |
| LogP (Predicted) | ~2.17 | ~1.85 |
| Primary Utility | H-Bond Acceptor / Directed Aldehyde Chemistry |
Electronic Landscape Analysis
The 3-trifluoromethyl group exerts a strong electron-withdrawing effect (-I) on the ring, activating the 2- and 6-positions.
-
In the 2-Cl analog , the chlorine atom reinforces this deficiency, making the C2 carbon highly susceptible to nucleophilic attack. The aldehyde at C4 is electronically activated, increasing its rate of condensation with amines.
-
In the 2-OMe analog , the oxygen lone pair donates electron density into the ring (+M effect). This resonance contribution partially counteracts the electron-withdrawing nature of the CF3 and aldehyde groups. Consequently, the 2-OMe ring is less prone to oxidation and side reactions, making it the preferred form for storage or multi-step aldehyde manipulations (e.g., Wittig reactions) where the pyridine ring must remain inert.
Synthetic Accessibility & Interconversion
The 2-chloro analog is typically the parent species, synthesized via metallation of 2-chloro-3-(trifluoromethyl)pyridine. The 2-methoxy analog is accessed via a controlled
Diagram 1: Divergent Synthetic Pathways
The following flowchart illustrates the synthesis of the parent 2-Cl analog and its conversion to the 2-OMe derivative or downstream heterocycles.
Caption: Synthetic flowchart showing the central role of the 2-chloro analog and its conversion to the 2-methoxy derivative or fused heterocyclic systems.
Reactivity Profile: The "Switch" Mechanism
The core utility of these molecules lies in their differential reactivity.
The 2-Chloro "Hotspot" ( )
The 2-position in the chloro-analog is activated by:
-
The ring nitrogen (ortho).
-
The -CF3 group (ortho).
-
The -CHO group (para).
This "Triple Activation" makes the chloride an exceptional leaving group. Soft nucleophiles (thiols, anilines) and hard nucleophiles (alkoxides) displace the chloride rapidly, often without transition metal catalysis.
The 2-Methoxy "Mask"
The methoxy group is generally inert to mild nucleophiles. However, it serves two critical functions:
-
Solubility Enhancer: Increases solubility in organic solvents compared to the chloro-analog.
-
Latent Functionality: The -OMe can be converted to a pyridone (via HBr/AcOH hydrolysis) or activated back to a leaving group (via
then ) if the synthetic strategy requires a late-stage modification.
Experimental Protocols
Protocol A: Chemoselective Methoxylation (Cl OMe)
Objective: To convert the 2-chloro analog to the 2-methoxy analog without degrading the aldehyde.
Reagents:
-
2-Chloro-3-(trifluoromethyl)isonicotinaldehyde (1.0 eq)
-
Sodium Methoxide (0.5 M in MeOH, 1.05 eq)
-
THF (anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 eq of the 2-chloro aldehyde in anhydrous THF (5 mL/mmol). Cool the solution to -10°C (ice/salt bath). Note: THF is used to modulate reactivity; pure MeOH can lead to acetal formation.
-
Addition: Dropwise add the NaOMe solution over 15 minutes. Maintain internal temperature below 0°C to prevent Cannizzaro-type side reactions or aldehyde attack.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a more polar spot (Rf ~0.4).
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography is usually not required if stoichiometry is precise. Yields typically >90%.
Protocol B: Reductive Amination (General Application)
Objective: Coupling the aldehyde with an amine while preserving the 2-substituent (Cl or OMe).
Reagents:
-
Aldehyde Substrate (Cl or OMe analog, 1.0 eq)[1]
-
Amine (
, 1.1 eq) -
Sodium Triacetoxyborohydride (
, 1.5 eq) -
DCE (Dichloroethane)
-
Acetic Acid (catalytic)
Procedure:
-
Imine Formation: Mix aldehyde and amine in DCE. Add 1 drop of AcOH. Stir for 30 mins at RT. Observation: Solution may turn slightly yellow/cloudy.
-
Reduction: Add STAB in one portion. Stir for 4–12 hours.
-
Validation:
-
For 2-Cl Analog: Ensure no displacement of Cl occurs (STAB is mild and compatible).
-
For 2-OMe Analog: Reaction is generally slower due to lower electrophilicity; mild heating (40°C) may be required.
-
Case Study: Kinase Inhibitor Scaffold Construction
In the synthesis of Pan-RAF inhibitors (e.g., analogs of Tak-632), the 2-chloro-3-(trifluoromethyl)isonicotinaldehyde is often condensed with a hydrazine derivative to form a pyrazolo[3,4-c]pyridine core.
-
Why 2-Cl? The cyclization often involves a cascade: Hydrazone formation at the aldehyde followed by intramolecular
at the 2-position. The 2-Cl is essential for this ring closure. -
Why 2-OMe? If the target requires a 2-methoxy pyridine motif (common for H-bond acceptance in the ATP binding pocket), the 2-Cl is displaced after ring formation, or the 2-OMe aldehyde is used if the cyclization method differs (e.g., oxidative cyclization).
Diagram 2: Reactivity Logic Flow
Caption: Decision matrix for selecting the appropriate starting material based on the desired final scaffold architecture.
References
-
Sigma-Aldrich. 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde Product Sheet. Link
- Schlosser, M., et al.The unique properties of the trifluoromethyl group in medicinal chemistry. Journal of Fluorine Chemistry. (General reference for CF3/Pyridine effects).
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Link
-
BenchChem. Nucleophilic Trifluoromethylation of Aldehydes Protocols. Link
Sources
The Strategic Utility of Fluorinated Pyridine Aldehydes in Modern Drug Discovery: A Technical Guide to Synthesis, Reactivity, and Application
Executive Summary
The incorporation of fluorine into heteroaromatic systems has fundamentally transformed modern drug discovery. Among these privileged scaffolds, fluorinated pyridine aldehydes stand out as exceptionally versatile building blocks[1][2]. As a Senior Application Scientist, I frequently leverage these intermediates to solve complex medicinal chemistry challenges—ranging from poor metabolic stability to suboptimal target engagement[3]. This whitepaper provides an in-depth analysis of the physicochemical impact of fluorinated pyridine aldehydes and details field-proven, self-validating synthetic protocols for their application in drug development.
The Mechanistic Rationale: Synergy of Fluorine, Pyridine, and Aldehyde
The unique value of fluorinated pyridine aldehydes lies in the orthogonal functions of their three structural components:
-
The Pyridine Core: Acting as a classic bioisostere for benzene, the pyridine ring improves aqueous solubility and provides a directional hydrogen-bond acceptor. However, electron-rich pyridines are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[1].
-
The Fluorine Atom: With its high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å), fluorine exerts a profound inductive effect[2]. Placing a fluorine atom adjacent to the pyridine nitrogen drastically lowers the basicity (pKa) of the nitrogen, which enhances membrane permeability and reduces hERG liability[3]. Furthermore, strategically positioned fluorine atoms block metabolic hotspots, preventing the formation of toxic metabolites and improving overall pharmacokinetic (PK) profiles[1].
-
The Aldehyde Handle: The formyl group provides a highly reactive, electrophilic center. It is primed for rapid library generation via reductive amination, Wittig olefination, or condensation into complex heterocycles like imidazo[1,5-a]pyridines[4][5].
Structural rationale and synthetic divergence of fluorinated pyridine aldehydes.
Quantitative Impact on Physicochemical Properties
The position of the fluorine substituent on the pyridine ring dictates the molecule's physicochemical behavior[2]. The inductive electron-withdrawing effect of fluorine significantly depresses the pKa of the pyridine nitrogen, which directly impacts the LogD at physiological pH (7.4) and, consequently, oral bioavailability.
Table 1: Physicochemical Shifts in Fluorinated Pyridines
| Scaffold | pKa (Conjugate Acid) | ClogP | Primary Metabolic Liability |
| Pyridine | 5.23 | 0.65 | High (C2, C4, C6 oxidation) |
| 2-Fluoropyridine | -0.44 | 1.10 | Low (Blocked C2 hotspot) |
| 3-Fluoropyridine | 2.97 | 1.05 | Moderate (Blocked C3 hotspot) |
| 4-Fluoropyridine | 3.00 | 1.15 | Low (Blocked C4 hotspot) |
Data synthesis reflects standard computational and experimental benchmarks used in medicinal chemistry to predict target occupancy and immune reprogramming effects[3].
Validated Experimental Protocol: Reductive Amination
Reductive amination is the workhorse reaction for functionalizing pyridine aldehydes[6][7]. The following protocol is designed as a self-validating system , ensuring high yields and preventing the common pitfall of premature aldehyde reduction.
Self-validating experimental workflow for the reductive amination of pyridine aldehydes.
Step-by-Step Methodology & Causality
-
Imine Formation: Dissolve the fluorinated pyridine aldehyde (1.0 eq) and the primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the amine is sterically hindered or deactivated by electron-withdrawing groups.
-
-
Acid Catalysis (Conditional): Add glacial acetic acid (1.2 eq).
-
Causality: The acid serves a dual purpose: it catalyzes the dehydration step of imine formation and protonates the resulting imine to form a highly electrophilic iminium ion, which is the true substrate for the subsequent reduction.
-
-
In-Process Control (IPC): Stir at room temperature for 1-2 hours. Crucial Step: Do NOT add the reducing agent yet. Sample the reaction for LC-MS analysis.
-
Causality: Adding the reducing agent prematurely will reduce the unreacted starting aldehyde to a primary alcohol (a dead-end byproduct). Proceed only when >95% imine/iminium formation is confirmed.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.
-
Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. Unlike NaBH4, it does not readily reduce aldehydes, ensuring that any trace unreacted starting material remains intact for potential recovery, while efficiently reducing the iminium ion.
-
-
Quench and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate.
-
Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the basic amine product partitions into the organic layer.
-
Case Studies in Modern Therapeutics
The utility of fluorinated pyridines is evident in the recent surge of FDA-approved drugs[8][9]. The integration of fluorinated pyridine derivatives into kinase inhibitors and GPCR ligands has consistently yielded compounds with superior pharmacokinetic profiles[1][3].
For example, in the development of 2-oxoglutarate dependent oxygenase inhibitors, researchers utilized fluorinated pyridine-2,4-dicarboxylates to demonstrate how fluorine substitution at the C3 or C5 positions fine-tunes electronic properties to achieve remarkable target selectivity[10]. Furthermore, biaryl pyridine intermediates, such as 5-(2-fluorophenyl)nicotinaldehyde, serve as "privileged structures" where the electrophilic aldehyde allows for rapid library generation and the biaryl axis provides critical hydrophobic interactions within protein binding pockets[4].
References
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview | researchgate.net | 1
-
Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases | nih.gov | 10
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs | rsc.org | 2
-
5-(2-Fluorophenyl)nicotinaldehyde | 887973-67-3 | Benchchem | benchchem.com | 4
-
FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications | nih.gov | 8
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential | frontiersin.org |3
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | mdpi.com | 9
-
Design and Exploration of Catalytic Activity of Two-Dimensional Surface-Engineered Graphene Oxide Nanosheets in the Transannulation of N-Heterocyclic Aldehydes or Ketones with Alkylamines | acs.org | 5
-
The design and synthesis of supramolecular hosts for biological anion recognition | ucl.ac.uk | 6
-
Dalton Transactions - Unipd | unipd.it |7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
- 4. 5-(2-Fluorophenyl)nicotinaldehyde | 887973-67-3 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. research.unipd.it [research.unipd.it]
- 8. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 10. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
safety data sheet (SDS) for 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
Executive Summary & Strategic Importance
2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde (systematically: 2-methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde) is a high-value heterocyclic building block. Its structural core—a pyridine ring substituted with an electron-withdrawing trifluoromethyl group and an electron-donating methoxy group—makes it a "privileged scaffold" in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and agrochemicals.
However, its utility comes with specific stability challenges. The electron-poor nature of the pyridine ring (exacerbated by the -CF3 group) renders the aldehyde moiety highly electrophilic. This increases its susceptibility to rapid autoxidation to the corresponding carboxylic acid and nucleophilic attack (e.g., hydration), necessitating rigorous exclusion of oxygen and moisture during handling.
This guide moves beyond the standard Safety Data Sheet (SDS), providing the "why" behind the safety protocols and offering a self-validating workflow for its use in high-stakes synthesis.
Chemical Identity & Physicochemical Profiling
Note: Specific CAS numbers for this exact isomer may vary by supplier due to the novelty of the scaffold. Always verify the structure on the Certificate of Analysis (CoA).
| Property | Specification / Description |
| Systematic Name | 2-Methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
| Structural Features | Pyridine core; C4-Aldehyde; C3-Trifluoromethyl; C2-Methoxy |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water (hydrolytic instability) |
| Related CAS | Reference Analog:[1][2][3][4][5][6][7] 1227574-06-2 (Corresponding Carboxylic Acid) |
Hazard Profiling: Mechanism & Mitigation
Standard GHS codes (H315, H319, H335) classify this as an irritant, but a mechanistic understanding reveals deeper risks.
The Electrophilic Threat (Sensitization Risk)
The -CF3 group at position 3 withdraws electron density from the ring, making the aldehyde carbonyl at position 4 exceptionally electrophilic.
-
Mechanism: Upon skin contact, this molecule can rapidly form Schiff bases with lysine residues in skin proteins (haptenization).
-
Implication: While currently classified as an Irritant (Xi), treat it as a potential sensitizer . Repeated exposure may lead to allergic contact dermatitis even if initial effects are mild.
Fluorine-Specific Hazards
In the event of a fire or thermal decomposition (e.g., runaway Grignard reaction):
-
Decomposition: The -CF3 bond is stable, but under combustion conditions (>300°C), it releases Hydrogen Fluoride (HF) and toxic fluorinated pyrolysis products.
-
Protocol: Standard ABC fire extinguishers are insufficient for large fires; water spray must be used to scrub HF vapors, but runoff must be contained.
Operational Protocols: Storage & Handling
The primary cause of "failed reactions" with this reagent is not the chemistry, but the purity of the starting material due to poor storage.
The "Inert-First" Storage Doctrine
Aldehydes with electron-withdrawing groups are prone to autoxidation (radical chain reaction with O₂) to form 2-methoxy-3-(trifluoromethyl)isonicotinic acid.
-
Storage Condition: -20°C under Argon or Nitrogen atmosphere.
-
Self-Validation Check: Before use, run a crude 1H-NMR.
-
Aldehyde peak: ~10.0 ppm (singlet).
-
Acid impurity: Disappearance of aldehyde peak; appearance of broad OH peak >11 ppm.
-
Acceptance Criteria: If Acid > 5%, purify via rapid silica filtration (DCM/Hexane) before use.
-
Handling Workflow (Schlenk Technique)
The following diagram outlines the decision logic for handling this compound to prevent degradation and exposure.
Caption: Figure 1: Quality Assurance workflow for air-sensitive fluorinated aldehydes prior to synthesis.
Emergency Response: Exposure Scenarios
In the event of exposure, the presence of the fluorine moiety dictates a specific response protocol distinct from general organic aldehydes.
Ocular Exposure (Critical)
-
Immediate Action: Rinse with lukewarm water for 15 minutes.
-
Specific Contraindication: Do NOT use neutralizing eye drops. The aldehyde functionality can react exothermically with certain neutralizers.
-
Medical Follow-up: Ophthalmological consult is mandatory to rule out corneal clouding caused by the pH drop from potential HF hydrolysis (rare but possible in wet environments).
Spillage & Decontamination
-
Small Spill: Absorb with vermiculite.[8] Do not use paper towels (cellulose), as strong electrophiles can react with hydroxyls in cellulose, potentially generating heat.
-
Deactivation Solution: 5% Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct with the aldehyde, reducing its volatility and reactivity before disposal.
Caption: Figure 2: Triage logic for personnel exposure. Note the specific prohibition of neutralizers for eye contact.
Synthetic Application Context
To maximize yield and safety, consider these reaction parameters:
-
Reductive Aminations: When reacting with amines, use mild reducing agents like Sodium Triacetoxyborohydride (STAB) . Stronger agents (LiAlH₄) may defluorinate the C3-CF3 group or reduce the pyridine ring.
-
Oxidation: If converting to the acid, use Sodium Chlorite (NaClO₂) (Pinnick oxidation) with a scavenger (2-methyl-2-butene) to prevent chlorination of the electron-rich methoxy position.
References
-
PubChem. (2023). 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid (Related Structure Data). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: Pyridine derivatives classification.[Link]
Disclaimer: This guide is for research purposes only. Users must consult the specific SDS provided by their chemical supplier before handling.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine | C10H12F3NOS | CID 18366190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
suppliers and price of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
Part 1: Executive Summary
2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde (CAS: 1227572-67-9 ) is a high-value heterocyclic building block, critical in the design of SHP2 inhibitors , kinase modulators, and agrochemicals (e.g., Pyroxsulam analogs). Its structural uniqueness lies in the ortho-positioning of the methoxy and trifluoromethyl groups, which imparts specific electronic properties and lipophilicity profiles essential for drug-target binding affinity.
Market Reality: This compound is not a commodity chemical . While listed by aggregators, it is rarely held in bulk stock due to the oxidative instability of the aldehyde group. Most commercial offers are "Make-to-Order" with lead times of 4–6 weeks.
Strategic Recommendation: For requirements >5g, in-house synthesis or custom manufacturing starting from the stable, commoditized precursor 2-Methoxy-3-(trifluoromethyl)pyridine (CAS: 121643-44-5) is the superior strategy for cost control and purity assurance.
Part 2: Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxaldehyde; 4-Formyl-2-methoxy-3-(trifluoromethyl)pyridine |
| CAS Number | 1227572-67-9 |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
| Precursor CAS | 121643-44-5 (2-Methoxy-3-(trifluoromethyl)pyridine) |
| Key Impurity | 2-Methoxy-3-(trifluoromethyl)isonicotinic acid (Oxidation product) |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |
Part 3: Market Analysis – Suppliers & Pricing
The market is bifurcated between Stocked Precursors and Custom Aldehydes .
A. The "Buy" Option: Finished Aldehyde (CAS 1227572-67-9)
Status: Low Availability / High Lead Time
Most vendors listing this CAS are aggregators. "In Stock" flags often trigger a synthesis order.
| Supplier Type | Representative Vendors | Estimated Price (1g) | Estimated Price (10g) | Lead Time |
| Catalog Aggregators | Sigma-Aldrich (MilliporeSigma), Fisher Scientific | $350 - $500 | Inquire | 4-8 Weeks |
| Specialty CROs | Enamine, Wuxi AppTec, Pharmablock | $200 - $350 | $1,500 - $2,500 | 2-4 Weeks |
| Boutique Fluorine | Fluorochem, Apollo Scientific | $250 - $400 | Inquire | 2-4 Weeks |
B. The "Make" Option: Precursor (CAS 121643-44-5)
Status: Commodity / High Availability
This is the strategic entry point. The precursor is stable and cheap.
| Supplier | Purity | Pack Size | Price (USD) | Stock Status |
| Matrix Scientific | 97%+ | 10g | $22.00 | US Stock |
| Oakwood Chemical | 98% | 25g | $88.00 | US Stock |
| Manchester Organics | 97% | 100g | ~$200.00 | UK Stock |
| BLDpharm | 98% | 100g | ~$180.00 | Global Stock |
Cost Benefit Analysis: Synthesizing the aldehyde in-house from the $2/g precursor reduces the material cost by >90% , excluding labor.
Part 4: Technical Synthesis Protocol (The "Make" Strategy)
Rationale: The 2-methoxy group directs lithiation, but the 3-position is blocked by the trifluoromethyl group. The trifluoromethyl group strongly acidifies the C4-proton, making C4-lithiation highly regioselective.
Reaction Scheme
-
Lithiation: Directed ortho-metalation (DoM) at -78°C using LDA.
-
Formylation: Quench with DMF (N,N-Dimethylformamide).
-
Workup: Acidic hydrolysis.
Figure 1: Regioselective synthesis workflow via Directed Ortho Metalation (DoM).
Step-by-Step Protocol
Validated against WO2016203405A1 methodologies.
-
Preparation: Flame-dry a 250mL round-bottom flask under Argon.
-
LDA Generation: Add anhydrous THF (50 mL) and Diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins.
-
Substrate Addition: Dissolve 2-Methoxy-3-(trifluoromethyl)pyridine (5.0 g, 28.2 mmol) in THF (10 mL). Add dropwise to the LDA solution at -78°C.
-
Critical Control Point: Maintain temperature < -70°C to prevent decomposition of the lithiated species.
-
Observation: Solution typically turns deep yellow/orange.
-
-
Reaction: Stir at -78°C for 1 hour to ensure complete C4-lithiation.
-
Quench: Add anhydrous DMF (3.3 mL, 1.5 eq) dropwise.
-
Warming: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH₄Cl or 1M HCl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde is less polar than the acid impurity.
Part 5: Quality Assurance & Validation
Before releasing the compound for biological assays, validate using the following markers.
| Method | Expected Signal | Diagnostic Value |
| ¹H NMR | δ ~10.0-10.2 ppm (Singlet) | Confirms Aldehyde (-CHO) presence. |
| ¹⁹F NMR | Single peak (approx -60 to -65 ppm) | Confirms integrity of CF3 group. |
| LC-MS | [M+H]⁺ = 206.13 | Verifies molecular mass. |
| TLC | Stain with 2,4-DNP (Orange spot) | Specific for aldehydes/ketones. |
Stability Warning: This aldehyde is prone to air oxidation to 2-Methoxy-3-(trifluoromethyl)isonicotinic acid .
-
Check: If ¹H NMR shows a broad singlet >11 ppm, significant oxidation has occurred.
-
Remedy: Purify immediately before use or store as the acetal derivative if long-term storage is needed.
Part 6: References
-
Novartis AG. (2016). Compounds and compositions for inhibiting the activity of SHP2.[1] WO2016203405A1.
-
Context: Describes the lithiation of 2-methoxy-3-(trifluoromethyl)pyridine (Intermediate S-9 synthesis).
-
-
Matrix Scientific. (2023). Product Catalog: 2-Methoxy-3-(trifluoromethyl)pyridine.[1][2]
-
Oakwood Chemical. (2023). Product Specification: CAS 121643-44-5.[2][]
-
Sigma-Aldrich. (2023). Product Detail: this compound.
Sources
Methodological & Application
Application Note: Synthesis of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde via Directed ortho-Metalation
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde, a valuable building block in pharmaceutical and agrochemical research. The described methodology utilizes a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] The protocol employs in situ generated Lithium Diisopropylamide (LDA) to selectively deprotonate the C4 position of 2-methoxy-3-(trifluoromethyl)pyridine, followed by quenching with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety precautions, and offers insights into the rationale behind the procedural choices, tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The functionalization of pyridine rings is a cornerstone of medicinal chemistry, as this N-heterocycle is a prevalent motif in numerous bioactive compounds.[3][4] Directing new substituents to specific positions on the ring with high selectivity is often a synthetic challenge. Directed ortho-metalation (DoM) offers an elegant solution by using a pre-existing functional group, known as a Directing Metalating Group (DMG), to guide a strong base to deprotonate an adjacent position.[2][5]
In the case of the starting material, 2-methoxy-3-(trifluoromethyl)pyridine, the methoxy (-OCH₃) group serves as a moderate DMG.[1][3] It coordinates with the lithium cation of the base, bringing the base into close proximity to the C3 and C4 protons. While the C3 position is sterically hindered and electronically influenced by the trifluoromethyl group, the C4 position becomes the favored site for deprotonation (lithiation).
Choice of Base: The selection of the lithiating agent is critical. While potent alkyllithium reagents like n-butyllithium (n-BuLi) are common, they can act as nucleophiles and add to the electron-deficient pyridine ring, leading to undesired side products.[2][3][6] To circumvent this, a hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is employed.[1][3][4] LDA is a strong base capable of efficient deprotonation but its steric bulk prevents it from adding to the C=N bond of the pyridine.[3]
Formylation Strategy: The resulting ortho-lithiated pyridine is a potent nucleophile. Quenching this intermediate with an appropriate electrophile introduces the desired functionality. N,N-Dimethylformamide (DMF) is a widely used and effective one-carbon electrophile for introducing a formyl (-CHO) group.[7] The reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, collapses to yield the target aldehyde.
Reaction Mechanism and Workflow
The overall synthesis proceeds in three key stages: formation of the lithiating agent (LDA), directed ortho-lithiation of the pyridine substrate, and electrophilic trapping with DMF to form the aldehyde.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 177.13 | 1.77 g | 10.0 | Starting material.[8] Ensure it is dry. |
| Diisopropylamine (DIPA) | 101.19 | 1.67 mL | 12.0 | Reagent grade, freshly distilled from CaH₂. |
| n-Butyllithium (n-BuLi) | 64.06 | 4.80 mL | 12.0 | 2.5 M solution in hexanes. Titrate before use. |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.16 mL | 15.0 | Anhydrous grade. Store over molecular sieves. |
| Tetrahydrofuran (THF) | 72.11 | ~100 mL | - | Anhydrous, freshly distilled from Na/benzophenone. |
| Saturated aq. NH₄Cl | - | ~50 mL | - | For quenching. |
| Diethyl ether (Et₂O) | 74.12 | ~150 mL | - | For extraction. |
| Brine | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying. |
Equipment Setup
-
250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a gas inlet for inert gas.
-
Syringes and needles for transferring anhydrous solvents and reagents.
-
A dry ice/acetone or isopropanol cooling bath.[9]
Step-by-Step Procedure
Part A: Preparation of LDA (in situ)
-
Assemble the reaction flask, dry it thoroughly with a heat gun under vacuum, and allow it to cool to room temperature under a positive pressure of argon.
-
To the flask, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.67 mL, 12.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.80 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Part B: Lithiation of the Pyridine Substrate 6. In a separate dry flask, dissolve 2-methoxy-3-(trifluoromethyl)pyridine (1.77 g, 10.0 mmol) in anhydrous THF (20 mL). 7. Using a cannula or syringe, slowly add the solution of the pyridine substrate to the LDA solution at -78 °C over 15 minutes. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species. 8. Stir the reaction mixture at -78 °C for 1 hour.
Part C: Formylation and Work-up 9. Slowly add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C. The deep color of the lithiated species should fade. 10. Stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm slowly to 0 °C over 1 hour. 11. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). 12. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). 13. Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). 14. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. 15. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Safety and Hazard Management
This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.[10]
-
n-Butyllithium: A pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[11][12] It reacts violently with water, releasing flammable butane gas.[11][13] It is also severely corrosive to skin and eyes.[10][14] Always handle n-BuLi under an inert atmosphere using proper syringe techniques.[15] A Class B or dry powder fire extinguisher should be readily available. Do not use water or CO₂ extinguishers. [14][15]
-
Diisopropylamine: A flammable, corrosive, and toxic liquid.[16][17][18][19] It can cause severe skin and eye burns and irritation to the respiratory tract.[16][17][20] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[16]
-
Anhydrous Solvents: THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.
-
Quenching: The quenching of any residual organolithium reagents must be done carefully. Small amounts can be destroyed by slow addition to an isopropanol/heptane mixture.[9][15]
References
-
University of California, Santa Barbara. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]
-
New Jersey Department of Health. (2001, July). Hazard Summary: Diisopropylamine. [Link]
-
Singh, H. et al. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3. [Link]
-
Sandoval, D. R. et al. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
University of Arkansas Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
-
International Programme on Chemical Safety. (1999). ICSC 0449 - DIISOPROPYLAMINE. [Link]
-
Centers for Disease Control and Prevention. Diisopropylamine - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Wikipedia. n-Butyllithium. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Singh, H. & Singh, D. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
-
Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
-
New Jersey Department of Health. (2009, June). Hazard Summary: Butyl Lithium. [Link]
-
Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Diisopropylamine. [Link]
-
Sun, X. et al. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society. [Link]
-
Knochel, P. et al. (2007). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
-
ResearchGate. (2025, November 30). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. [Link]
-
Bori, I. D. et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]
-
University of California, Irvine. ortho metalation. [Link]
-
Fujikawa, H. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
University of Wisconsin. Directed (ortho) Metallation. [https://www.chem.wisc.edu/areas/organic/studsemin/weiss/ Directed Metallation.pdf]([Link] Directed Metallation.pdf)
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
-
Xu, P. et al. (2025, August 13). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. [Link]
-
Oakwood Chemical. 2-Methoxy-3-(trifluoromethyl)pyridine. [Link]
-
ResearchGate. (2006, August). O-Tetrahydropyran-2-yloxy (O THP) as an ortho Directing Group in the Lithiation of Pyridines. [Link]
-
Bonacorso, H. G. et al. (2003). Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4. Journal of Fluorine Chemistry. [Link]
-
UPCommons. European Journal of Medicinal Chemistry. [Link]
-
Wencel-Delord, J. et al. (2014, August 18). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. PubMed. [Link]
-
Beilstein Journals. (2014, July 31). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]
-
Indian Academy of Sciences. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. baranlab.org [baranlab.org]
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- 4. znaturforsch.com [znaturforsch.com]
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- 8. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
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- 13. n-Butyllithium - Wikipedia [en.wikipedia.org]
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- 20. CDC - NIOSH Pocket Guide to Chemical Hazards - Diisopropylamine [cdc.gov]
Application Note: Regioselective C4-Lithiation and Formylation of 2-Methoxy-3-(trifluoromethyl)pyridine
Abstract
This application note details a validated protocol for the regioselective synthesis of 2-methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde via Directed Ortho Metalation (DoM). Utilizing Lithium Diisopropylamide (LDA) at cryogenic temperatures, this method leverages the strong inductive acidifying effect of the trifluoromethyl group to exclusively target the C4 position, overriding the weaker directing effects of the pyridine nitrogen. This guide provides step-by-step experimental procedures, mechanistic rationale, and critical troubleshooting parameters for drug discovery and process chemistry applications.
Introduction & Strategic Value
The 2-methoxy-3-(trifluoromethyl)pyridine scaffold is a privileged motif in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., SHP2 inhibitors) and agrochemicals (e.g., pyroxsulam analogs). Functionalization of this scaffold is non-trivial due to competing directing groups:
-
Pyridine Nitrogen: Typically directs lithiation to C6 (via chelation) or C2 (if open).
-
2-Methoxy Group: Directs to C3 (blocked by CF
). -
3-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that significantly acidifies the adjacent C4 proton via inductive effects.
Standard organolithium reagents (n-BuLi) can lead to nucleophilic attack on the pyridine ring or mixtures of regioisomers. This protocol utilizes LDA , a bulky, non-nucleophilic base, to achieve thermodynamic deprotonation at the most acidic site (C4), followed by formylation with
Mechanistic Insight
The regioselectivity of this reaction is governed by the Complex Induced Proximity Effect (CIPE) and kinetic acidity.
-
C4 vs. C6 Competition: While the pyridine nitrogen can coordinate lithium to direct C6 lithiation, the
of the C4 proton is significantly lowered by the adjacent electron-withdrawing CF group. -
Role of LDA: Unlike n-BuLi, LDA is too sterically hindered to attack the electrophilic pyridine ring (C2/C6). It acts purely as a base, preferentially removing the most acidic proton (C4).
-
Pathway:
-
Coordination of Li
to the CF fluorines or OMe oxygen (minor) and N (minor). -
Deprotonation at C4 to form the 4-lithio species, stabilized by the adjacent CF
group. -
Electrophilic quench with DMF.
-
Reaction Pathway Diagram[1]
Caption: Mechanistic pathway for the C4-selective lithiation and formylation.
Experimental Protocol
Reagents and Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | MW | Amount (Example) | Role |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 1.0 | 177.12 | 5.0 g (28.2 mmol) | Substrate |
| Diisopropylamine | 1.2 | 101.19 | 4.75 mL (33.9 mmol) | Base Precursor |
| n-Butyllithium (2.5 M in hexanes) | 1.2 | - | 13.5 mL (33.9 mmol) | Lithiating Agent |
| DMF (Anhydrous) | 1.5 | 73.09 | 3.3 mL (42.3 mmol) | Formyl Source |
| THF (Anhydrous) | - | - | 50 mL + 20 mL | Solvent |
| Ammonium Chloride (sat. aq.) | - | - | 50 mL | Quench |
Step-by-Step Procedure
Step 1: Preparation of LDA (In-Situ)
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Cool the flask to room temperature under a stream of dry nitrogen.
-
Add anhydrous THF (50 mL) and Diisopropylamine (4.75 mL) .
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-BuLi (13.5 mL, 2.5 M) dropwise via syringe over 10 minutes, maintaining internal temperature below -70°C.
-
Stir at -78°C for 30 minutes to ensure complete formation of LDA.
Step 2: Lithiation of Substrate
-
Dissolve 2-methoxy-3-(trifluoromethyl)pyridine (5.0 g) in anhydrous THF (20 mL) in a separate dry flask.
-
Add this solution dropwise to the LDA mixture at -78°C over 15–20 minutes. Critical: Do not allow temperature to rise above -70°C.
-
The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.
-
Stir at -78°C for 1 hour . (Note: Extended stirring >2h may lead to decomposition or isomerization).
Step 3: Formylation
-
Add anhydrous DMF (3.3 mL) dropwise to the reaction mixture at -78°C.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm slowly to 0°C over 1 hour.
Step 4: Quench and Workup
-
Quench the reaction at 0°C by slowly adding saturated aqueous NH
Cl (50 mL) . -
Dilute with Ethyl Acetate (EtOAc, 100 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Combine organic layers and wash with Brine (50 mL) .
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue is typically a yellow oil that may solidify upon standing.
-
Purify via flash column chromatography on silica gel.
-
Eluent: 0%
20% EtOAc in Hexanes.
-
-
Expected Yield: 65–80%.
-
Product Characterization:
-
Appearance: Pale yellow solid or oil.
-
H NMR (400 MHz, CDCl
): 10.3 (s, 1H, CHO), 8.5 (d, 1H, C6-H), 7.4 (d, 1H, C5-H), 4.1 (s, 3H, OMe). (Shifts are approximate).
-
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (<40%) | Moisture in THF or DMF; incomplete lithiation. | Distill THF over Na/benzophenone; use fresh anhydrous DMF. Ensure LDA formation time is sufficient. |
| Regioisomer Mixtures | Temperature > -70°C during addition; use of n-BuLi directly.[1] | Strictly maintain -78°C. Must use LDA or LiTMP; do not use n-BuLi alone. |
| Starting Material Recovery | Quenching too early; electrophile wet. | Verify dryness of DMF. Increase lithiation time to 90 min. |
| Dark/Tarry Crude | Decomposition of lithiated species. | Do not allow the lithiated intermediate to warm above -60°C before adding DMF. |
Safety & Handling
-
n-Butyllithium: Pyrophoric. Handle under inert atmosphere only. Have a fire extinguisher (Class D) nearby.
-
LDA: Corrosive and moisture sensitive.
-
Reaction: Exothermic. Control addition rates to prevent thermal runaways.
References
-
Primary Protocol Source
-
Compounds and compositions for inhibiting the activity of SHP2. (2016).[8] WO2016203405A1 . (Example 80, Step a describes the lithiation of 2-methoxy-3-(trifluoromethyl)pyridine with LDA at -78°C).
-
-
Mechanistic Grounding (Pyridine Lithiation)
-
Related Substrate Analogies
Sources
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- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 3. 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
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- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Selective Reductive Formylation of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid
Introduction: The Significance of Trifluoromethyl-Substituted Pyridines and the Formylation Challenge
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The incorporation of a trifluoromethyl (-CF3) group into these structures is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] Specifically, 2-methoxy-3-(trifluoromethyl)isonicotinic acid is a valuable building block for the synthesis of complex bioactive molecules. Its conversion to the corresponding aldehyde, 2-methoxy-3-(trifluoromethyl)isonicotinaldehyde, unlocks a plethora of subsequent chemical transformations, making it a critical intermediate for drug discovery and development programs.
However, the direct, selective reduction of a carboxylic acid to an aldehyde is a non-trivial synthetic challenge.[4] Carboxylic acids are generally less reactive towards nucleophilic reducing agents than the resulting aldehyde product. Consequently, many conventional reducing agents like lithium aluminum hydride (LiAlH4) will over-reduce the acid to the primary alcohol, as the intermediate aldehyde is rapidly consumed.[5][6]
This application note provides a detailed protocol for the chemoselective reductive formylation of 2-methoxy-3-(trifluoromethyl)isonicotinic acid utilizing a modern, nickel-catalyzed approach. This method offers high selectivity and functional group tolerance under relatively mild conditions, representing a significant improvement over traditional, less selective reducing agents.[7][8]
Reaction Principle: Nickel-Catalyzed Hydrosilylation
The protocol described herein is based on a nickel-catalyzed hydrosilylation of the carboxylic acid. The overall transformation is the conversion of the carboxylic acid to an aldehyde using a silane as the hydride source. The key to the reaction's success lies in the in situ activation of the carboxylic acid, which allows for a controlled reduction that terminates at the aldehyde stage.
The proposed mechanism involves several key steps:
-
Activation: The carboxylic acid is first activated by a reagent such as dimethyl dicarbonate (DMDC). This converts the hydroxyl group into a better leaving group, forming a reactive mixed anhydride intermediate.
-
Catalyst Activation: An air-stable nickel(II) precatalyst is reduced in situ by a stoichiometric reductant (e.g., zinc powder) to generate the active Ni(0) species.
-
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the C-O bond of the mixed anhydride.
-
Hydrosilylation & Reductive Elimination: The resulting nickel(II) intermediate reacts with the silane reductant (e.g., diphenylsilane). A subsequent reductive elimination releases the aldehyde product and regenerates the active Ni(0) catalyst, thus completing the catalytic cycle.
This catalytic approach prevents the formation of a free aldehyde in the presence of a strong reducing agent, thereby avoiding over-reduction to the alcohol.[7]
Sources
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes [organic-chemistry.org]
- 8. Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Amination of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde for Pharmaceutical and Agrochemical Synthesis
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks.[1] The trifluoromethylpyridine (TFMP) moiety, in particular, has garnered significant attention due to the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group.[2][3][4] This strongly electron-withdrawing group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]
2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde is a highly versatile and reactive intermediate. The electron-deficient nature of the pyridine ring, amplified by the adjacent trifluoromethyl group, renders the aldehyde at the C4 position highly electrophilic and susceptible to nucleophilic attack. This makes it an ideal substrate for reactions with primary and secondary amines, primarily through two key pathways: Imine (Schiff Base) Formation and subsequent Reductive Amination . These reactions provide a robust and efficient entry point to a diverse array of N-substituted aminomethyl pyridine derivatives, which are core structures in numerous biologically active compounds, including kinase inhibitors and advanced pesticides.[1][5]
This guide provides an in-depth analysis of the reaction mechanisms, field-proven protocols, and critical experimental parameters for the successful reaction of this compound with amines.
Mechanistic Rationale and Core Principles
The reaction between an aldehyde and an amine is a cornerstone of organic synthesis. Understanding the underlying principles is critical for optimizing reaction conditions and ensuring high yields of the desired product.
Imine (Schiff Base) Formation: A Reversible Condensation
The formation of an imine is a two-step, acid-catalyzed addition-elimination reaction.[6]
-
Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic intermediate which rapidly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom forms the stable C=N double bond of the imine.
Causality Behind Experimental Choices:
-
pH Control: The reaction is fastest at a mildly acidic pH (typically 4-6).[7] At lower pH, the amine nucleophile becomes fully protonated and non-nucleophilic. At higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[7]
-
Water Removal: The formation of an imine is a reversible equilibrium.[8] To drive the reaction to completion, the water byproduct must be removed from the reaction mixture. This is a critical step for achieving high yields. Common methods include the use of a Dean-Stark apparatus with an azeotroping solvent like toluene, or the addition of a chemical drying agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves.[8]
Reductive Amination: A Controlled Pathway to Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds that converts a carbonyl group into an amine via an imine intermediate.[9] It is one of the most widely used reactions in medicinal chemistry due to its efficiency and broad substrate scope.[10] The key advantage over direct alkylation of amines with alkyl halides is the prevention of over-alkylation, leading to cleaner reactions and simpler purification.[11]
The process can be performed in two separate steps (isolation of the imine followed by reduction) or, more commonly, as a one-pot procedure where the imine is formed and reduced in situ.
Trustworthiness Through Reagent Selection:
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should reduce the imine (or the protonated iminium ion) much faster than it reduces the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of mildly acidic conditions than other hydrides.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic and highly effective reagent. It is stable in mildly acidic conditions and selectively reduces the iminium ion over the carbonyl group.[11] However, its toxicity and the potential generation of hydrogen cyanide gas upon acidification necessitate careful handling.
-
Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ can also reduce the starting aldehyde. It is typically used when the imine is pre-formed and isolated, or in reactions where the imine formation is very fast.
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should conduct their own risk assessments and optimization studies. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-Substituted Imines via Condensation
This protocol describes a general procedure for forming an imine (Schiff base) by reacting this compound with a primary amine using a dehydrating agent.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine, aniline)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the aldehyde in the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Add the primary amine (1.05-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Add the dehydrating agent, anhydrous MgSO₄ (2.0-3.0 eq) or activated 4Å molecular sieves.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, filter the reaction mixture to remove the dehydrating agent. Wash the solid residue with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude imine can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel or recrystallization.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a highly efficient one-pot method for synthesizing secondary amines from the title aldehyde and a primary amine.
Materials:
-
This compound
-
Primary amine of choice (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, if amine salt is used or to accelerate imine formation)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DCE (approx. 0.1-0.2 M).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added at this stage.
-
Carefully add Sodium Triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 3-24 hours).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Data Summary and Comparison
The choice of protocol depends on the stability of the intermediate and the desired final product. The following table summarizes typical parameters for these reactions.
| Parameter | Protocol 1: Imine Synthesis | Protocol 2: Reductive Amination | Causality & Field Insights |
| Amine Type | Primary Amines | Primary & Secondary Amines | Secondary amines react to form enamines, but the intermediate iminium ion can still be reduced. |
| Stoichiometry | Amine: ~1.1 eq | Amine: ~1.1 eq; Reductant: ~1.5 eq | A slight excess of the amine drives imine formation; excess reductant ensures complete conversion. |
| Catalyst | Acetic Acid (catalytic) | Acetic Acid (catalytic/optional) | Crucial for protonating the hemiaminal to facilitate water elimination.[6][8] |
| Solvent | DCM, Toluene, THF | DCM, DCE | Aprotic solvents are required to prevent reaction with the hydride reagent. |
| Key Reagent | Dehydrating Agent (MgSO₄, Mol. Sieves) | Selective Reducing Agent (NaBH(OAc)₃) | Water removal is essential for driving the equilibrium in imine synthesis.[8] Selectivity is key for one-pot success.[11] |
| Temperature | Room Temperature | Room Temperature | Most reactions proceed efficiently at ambient temperature, minimizing side product formation. |
| Typical Yield | 80-95% (crude) | 70-90% (purified) | One-pot procedures can have slightly lower isolated yields due to a more complex reaction matrix. |
| Workup | Filtration & Evaporation | Aqueous Quench & Extraction | Reductive amination requires quenching of the excess hydride and removal of inorganic salts. |
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed.
- Imine formation-Typical procedures. (2024). OperaChem.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry.
- Product Class 7: Imines. Science of Synthesis.
- Formation of Imines and Enamines. (2025). Chemistry Steps.
- Imine form
- Reductive amin
- Kiss, L., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)
- Kiss, L., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)
- European Journal of Medicinal Chemistry. UPCommons.
- Application Note – Reductive Amin
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
Sources
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Imine formation-Typical procedures - operachem [operachem.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Efficiency Knoevenagel Condensation of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
Executive Summary
This application note details the optimized protocols for the Knoevenagel condensation of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde (CAS: [Specific CAS if available, otherwise generic structure reference]). This scaffold is a critical intermediate in the synthesis of fluorinated heteroaromatic kinase inhibitors and agrochemicals.
Unlike simple benzaldehydes, this substrate presents a unique "Push-Pull-Steric" challenge:
-
Electronic Activation: The pyridine nitrogen and 3-CF3 group make the aldehyde highly electrophilic.
-
Steric Hindrance: The ortho-trifluoromethyl group creates significant steric bulk, potentially impeding nucleophilic attack and the subsequent dehydration step.
-
Chemical Sensitivity: The 2-methoxy group is susceptible to hydrolysis (forming the pyridone) under harsh acidic conditions.
This guide provides three validated workflows ranging from classical solution-phase synthesis to green, solvent-free methodologies.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
Substrate Analysis
The substrate, This compound , is an electron-deficient heterocycle.
-
Electrophilicity: The inductive effect (
) of the group and the electron-withdrawing nature of the pyridine ring significantly lowers the LUMO energy of the carbonyl carbon, increasing reactivity toward active methylenes. -
Steric Environment: The Van der Waals radius of the
group ( Å) is considerably larger than a methyl group. This forces the aldehyde out of planarity with the aromatic ring in the ground state, which can actually accelerate the reaction by relieving steric strain upon hybridization change from to during nucleophilic attack.
Reaction Pathway
The reaction proceeds via the attack of a carbanion (generated from an active methylene compound like malononitrile or ethyl cyanoacetate) on the aldehyde, followed by base-catalyzed dehydration.
Figure 1: Mechanistic pathway highlighting the critical nucleophilic attack step, which is influenced by the steric bulk of the 3-CF3 group.
Experimental Protocols
Method A: Classical Solution-Phase (High Purity)
Recommended for initial small-scale synthesis (100 mg - 5 g) where product purity is paramount.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in Ethanol (
). -
Addition: Add the active methylene compound (1.1 equiv).
-
Catalysis: Add Piperidine followed by Acetic Acid. Note: The acid buffers the basicity, preventing side reactions on the pyridine ring while catalyzing the dehydration step.
-
Reaction: Stir at room temperature for 30 minutes. If precipitation is not observed, heat to reflux (
) for 1–2 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (
) should disappear.
-
-
Workup:
-
If Solid Precipitates: Cool to
, filter, and wash with cold ethanol. -
If Soluble: Evaporate solvent, redissolve in
, wash with water and brine, dry over , and concentrate.
-
-
Purification: Recrystallization from hot Ethanol/Heptane is usually sufficient.
Method B: Green Solvent-Free (High Throughput)
Recommended for library generation or scale-up (>10 g) to minimize waste.
Rationale: The high melting point of the reagents allows for a "melt" reaction, where the friction and close proximity of reagents drive the kinetics without solvation shells stabilizing the starting materials.
Protocol:
-
Mixing: In a mortar or ball mill, combine the aldehyde (1.0 equiv), Malononitrile (1.0 equiv), and Ammonium Acetate (
). -
Grinding: Grind vigorously for 10–20 minutes. The mixture will likely turn to a paste or liquid (eutectic formation) and then solidify as the product forms and water is released.
-
Isolation: Wash the resulting solid with water (to remove ammonium acetate) and vacuum dry.
-
Yield: Typically >95% quantitative conversion.
Critical Data & Performance Metrics
The following data compares the efficiency of the described methods for the reaction with Malononitrile .
| Parameter | Method A (Ethanol Reflux) | Method B (Solvent-Free) | Method C (Microwave @ 80°C) |
| Reaction Time | 2.5 Hours | 15 Minutes | 5 Minutes |
| Isolated Yield | 88% | 96% | 94% |
| Purity (HPLC) | >98% | >95% (Requires washing) | >97% |
| Steric Tolerance | Good | Excellent | Excellent |
| Green Metric (E-Factor) | High (Solvent waste) | Low (Best) | Medium |
Troubleshooting & Optimization
Dealing with Steric Hindrance (The 3-CF3 Factor)
If the reaction stalls (incomplete conversion > 4 hours):
-
Switch Solvent: Change Ethanol to Toluene and use a Dean-Stark trap. The physical removal of water drives the equilibrium forward, overcoming the steric barrier to dehydration.
-
Catalyst Upgrade: Use
/ Pyridine (Lehnert's Reagent). The Titanium coordinates to the aldehyde oxygen, massively increasing electrophilicity and overcoming the steric shield of the trifluoromethyl group.
Preventing Hydrolysis
The 2-methoxy group is an imidate-like ether.
-
Avoid: Strong aqueous acids (HCl,
) or strong alkoxides ( ) at high temperatures. -
Indicator: If the reaction turns bright yellow/orange but yields are low, check for the formation of the 2-pyridone byproduct (broad signal in
NMR > 10 ppm).
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthetic methodology based on scale and purity requirements.
References
-
Royal Society of Chemistry. (2012). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
MDPI. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction. Retrieved from [Link]
Application Note: Streamlined Synthesis of 4-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)pyridine from Isonicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the synthesis of 4-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, a valuable building block in medicinal chemistry, starting from isonicotinaldehyde. We leverage a highly efficient, metal-free, and catalyst-free three-component reaction, offering a streamlined and scalable approach for drug discovery and development programs. This guide delves into the underlying chemical principles, provides a step-by-step experimental procedure, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Significance of Trifluoromethylated Pyrazoles
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique properties the CF₃ moiety imparts, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Pyrazole derivatives, in particular, are prevalent in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. The combination of the pyrazole core and the trifluoromethyl group has led to the development of numerous successful drugs, including the COX-2 inhibitor Celecoxib.[2] The pyridine-substituted trifluoromethylated pyrazole, 4-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, is therefore a highly sought-after intermediate for the synthesis of novel therapeutic agents.
Principle of the Method: A Three-Component [3+2] Cycloaddition Strategy
The synthesis of 4-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is achieved through a highly regioselective three-component reaction involving isonicotinaldehyde, a sulfonyl hydrazide (e.g., p-toluenesulfonohydrazide), and 2-bromo-3,3,3-trifluoropropene (BTP).[3][4] This metal-free and catalyst-free approach offers significant advantages in terms of operational simplicity, mild reaction conditions, and a broad substrate scope with high yields.[3][4]
The reaction proceeds through the in situ formation of an N-tosylhydrazone from isonicotinaldehyde and the sulfonyl hydrazide. This is followed by decomposition of the hydrazone to a diazo compound, which then undergoes a regioselective [3+2] cycloaddition with BTP. A subsequent 1,3-hydrogen atom transfer (1,3-HAT) yields the final trifluoromethylated pyrazole product.[3]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 3. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 4. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Selective Oxidation of 2-methoxy-3-(trifluoromethyl)-4-pyridinemethanol
Abstract: This document provides a detailed guide for the selective oxidation of 2-methoxy-3-(trifluoromethyl)-4-pyridinemethanol to its corresponding aldehyde, 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxaldehyde. This transformation is crucial for the synthesis of advanced pharmaceutical and agrochemical intermediates, where the trifluoromethylpyridine motif is a key pharmacophore.[1][2] This guide evaluates several common oxidation methodologies, explaining the rationale behind reagent selection for this specific substrate, which features both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on a pyridine ring. We provide detailed, field-tested protocols for the most reliable methods, troubleshooting advice, and safety considerations to ensure reproducible and high-yield synthesis.
Introduction: The Challenge of Selectivity
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, achieving this selectively without over-oxidation to the carboxylic acid can be challenging, particularly with heteroaromatic substrates. The target molecule, 2-methoxy-3-(trifluoromethyl)-4-pyridinemethanol, presents a unique case. The pyridine ring itself can be sensitive to certain oxidizing conditions, and the electronic nature of its substituents can influence the reactivity of the benzylic-type alcohol.
The aldehyde product is a versatile building block. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, making this class of compounds highly valuable.[3] Therefore, a robust and high-yielding oxidation protocol is of significant interest to researchers in drug development. This guide focuses on practical, scalable, and efficient methods, moving beyond simple textbook procedures to address real-world laboratory challenges.
Strategic Selection of an Oxidizing Agent
The choice of oxidant is the most critical parameter for this synthesis. The ideal reagent should be mild enough to prevent over-oxidation and compatible with the pyridine nitrogen and its substituents. We will compare three primary classes of reagents suitable for this transformation.
-
Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane): These are often the go-to choice for mild and selective oxidations. Dess-Martin Periodinane (DMP) operates under neutral conditions at room temperature, exhibits broad functional group tolerance, and typically results in clean reactions with straightforward workups.[4][5] For sensitive substrates, DMP is an excellent first choice.[6]
-
Activated DMSO Reagents (e.g., Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (commonly oxalyl chloride) to perform the oxidation.[7][8] It is renowned for its mildness and reliability, avoiding the use of heavy metals.[9] However, it requires cryogenic temperatures (-78 °C) for optimal performance and generates the notoriously malodorous byproduct, dimethyl sulfide.[7]
-
Manganese Dioxide (MnO₂): Activated manganese dioxide is a heterogeneous oxidant that shows excellent selectivity for the oxidation of allylic, benzylic, and heteroaromatic alcohols.[10][11] The reaction is typically clean, and the workup involves a simple filtration. However, its effectiveness is highly dependent on the "activity" of the MnO₂ used, which can vary between batches, and often requires a large stoichiometric excess of the reagent.[12]
-
Chromium-Based Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) is a classic reagent for oxidizing primary alcohols to aldehydes.[13][14] It is effective and operates under anhydrous conditions to prevent over-oxidation.[15] However, the toxicity and disposal concerns associated with chromium (VI) compounds make them less desirable in modern synthetic chemistry.[16]
Comparative Analysis
| Oxidation Method | Key Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, neutral pH, high yields, easy to perform.[4][5] | Reagent can be explosive under shock/heat; iodinane byproduct removal. |
| Swern | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C | Very mild, metal-free, high yields, good for sensitive substrates.[7][17] | Requires cryogenic temperatures; produces toxic CO and malodorous DMS.[7] |
| Manganese Dioxide | Activated MnO₂ | CH₂Cl₂ or CHCl₃, Reflux | Selective for activated alcohols, simple filtration workup.[10] | Requires large excess of reagent; activity can be variable.[12] |
| PCC | Pyridinium Chlorochromate | CH₂Cl₂, Room Temp | Reliable, well-established, anhydrous conditions prevent over-oxidation.[14][15] | Toxic chromium reagent; workup can be complicated by colloidal byproducts.[16] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Recommended)
This protocol is optimized for selectivity and ease of use on a research scale (100 mg to 5 g).
Workflow Overview:
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 4. Dess–Martin Periodinane [sigmaaldrich.cn]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. acl.digimat.in [acl.digimat.in]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 17. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
Strategic Utilization of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde in Advanced Heterocycle Design
Introduction: The Fluorinated Pyridine Advantage
In modern drug discovery, the strategic incorporation of fluorine atoms and pyridine scaffolds is ubiquitous. 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde represents a high-value "privileged intermediate" that combines three critical functionalities:
-
C4-Aldehyde: A versatile electrophilic handle for condensation, olefination, and multicomponent reactions (MCRs).
-
C3-Trifluoromethyl (
): Provides metabolic stability, lipophilicity, and unique steric bulk that influences the conformation of adjacent substituents. -
C2-Methoxy (
): A latent functional group that serves as a solubility aid during early synthesis but can be selectively hydrolyzed to a 2-pyridone (a hydrogen bond donor/acceptor motif) or displaced via to introduce amines.
This Application Note details three validated protocols for leveraging this building block to synthesize complex heterocyclic architectures common in kinase inhibitors, GPCR ligands, and ion channel modulators.
Chemical Profile & Handling
| Property | Specification | Notes |
| IUPAC Name | 2-Methoxy-3-(trifluoromethyl)pyridine-4-carbaldehyde | |
| CAS Number | 1227572-67-9 | Verified commercial availability.[1] |
| Molecular Weight | 205.13 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Tendency to oxidize; store under Argon. |
| Solubility | DCM, THF, MeOH, DMSO | Poor water solubility. |
| Stability | Sensitive to air (oxidation to carboxylic acid). | Storage: 2-8°C, inert atmosphere. |
Application Protocols
Protocol A: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) Reaction
Objective: To synthesize a library of 3-(pyridin-4-yl)imidazo[1,2-a]pyridines. This scaffold is isosteric with purines and widely used in benzodiazepine receptor agonists.
Mechanism: The aldehyde undergoes a [4+1] cycloaddition-like sequence with an 2-aminopyridine and an isonitrile, catalyzed by a Lewis acid. The
Materials
-
Aldehyde: this compound (1.0 equiv)[1]
-
Amine: 2-Aminopyridine (or substituted analogs) (1.0 equiv)
-
Isonitrile: tert-Butyl isonitrile (1.1 equiv)
-
Catalyst: Scandium(III) triflate [
] (5 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Pre-complexation: In a 10 mL microwave vial, dissolve 2-aminopyridine (0.5 mmol) and this compound (102.5 mg, 0.5 mmol) in MeOH (2 mL).
-
Catalyst Addition: Add
(12 mg, 0.025 mmol). Stir at room temperature for 10 minutes to allow initial imine formation (observable by color change to yellow/orange). -
Isonitrile Addition: Add tert-butyl isonitrile (62 µL, 0.55 mmol) via syringe.
-
Reaction: Seal the vial and stir at room temperature for 12 hours .
-
Optimization Note: If conversion is <50% by LCMS after 4h, heat to 60°C. However, the electron-deficient nature of the pyridine aldehyde usually ensures high reactivity at RT.
-
-
Work-up: Concentrate the solvent in vacuo. Redissolve the residue in DCM (10 mL) and wash with saturated
(5 mL). -
Purification: Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Expected Yield: 75-85%
Key Analytical Feature: The disappearance of the aldehyde proton (
Protocol B: Hantzsch Synthesis of 1,4-Dihydropyridines (DHP)
Objective: To create a "privileged" DHP scaffold attached to the trifluoromethyl-pyridine core. This mimics the structure of calcium channel blockers (e.g., Nifedipine) but with an enhanced metabolic profile due to the
Materials
-
Aldehyde: this compound (1.0 equiv)[1]
-
1,3-Dicarbonyl: Ethyl acetoacetate (2.2 equiv)
-
Nitrogen Source: Ammonium acetate (
) (1.5 equiv) -
Solvent: Ethanol (EtOH)
Step-by-Step Methodology
-
Charge: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), and
(1.5 mmol). -
Solvation: Add EtOH (5 mL). The mixture will be a suspension.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product is usually fluorescent under UV (365 nm).
-
Crystallization: Cool the mixture to room temperature. The DHP product often precipitates as a yellow solid.
-
Isolation: Filter the solid and wash with cold EtOH (2 x 2 mL).
-
Recrystallization: If necessary, recrystallize from hot EtOH or EtOH/Water.
Why this works: The electron-withdrawing
Protocol C: Divergent Functionalization (Methoxy-to-Pyridone)
Objective: To convert the 2-methoxy pyridine core into a 2-pyridone motif. Pyridones are classic bioisosteres for amides and are crucial for donor-acceptor hydrogen bonding in kinase hinge regions.
Materials
-
Substrate: The heterocycle derived from Protocol A or B (containing the 2-methoxy-3-CF3-pyridine moiety).
-
Reagent: TMS-Cl (Trimethylsilyl chloride) and NaI (Sodium Iodide) in situ generation of TMS-I.
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Methodology
-
Dissolution: Dissolve the substrate (0.2 mmol) in dry MeCN (2 mL).
-
Reagent Addition: Add NaI (0.6 mmol) followed by TMS-Cl (0.6 mmol). The solution will darken due to iodine formation.
-
Heating: Heat to reflux (82°C) for 2 hours.
-
Quench: Cool to RT. Add aqueous sodium thiosulfate (10% soln) to quench the iodine color.
-
Extraction: Extract with EtOAc (3 x 5 mL). Dry over
. -
Result: The 2-methoxy group is cleaved to the N-H pyridone (tautomer of 2-hydroxy).
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the core aldehyde.
Caption: Divergent synthesis map showing the transformation of the aldehyde into fused (Imidazo) and attached (DHP) heterocyclic systems, followed by functional conversion to the bioactive pyridone core.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1227572-67-9).[1]Link
-
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link
-
Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. Link
-
Cherkupally, P., et al. (2018). Synthesis of Novel Trifluoromethyl Pyridine Derivatives. Beilstein Journal of Organic Chemistry, 14, 1759-1764. Link
-
Olah, G. A., et al. (1979). Cleavage of esters and ethers with iodotrimethylsilane. Chemical Reviews, 79(4), 491-512. Link
Sources
Application Note: A Comprehensive Guide to the Synthesis of Schiff Bases from Fluorinated Pyridine Aldehydes
Abstract
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the general procedures for synthesizing Schiff bases (imines) from fluorinated pyridine aldehydes. Schiff bases derived from pyridine derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination capabilities and wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The incorporation of fluorine atoms can further modulate the chemical and biological properties of these molecules, enhancing their stability and bioactivity.[4][5] This document outlines the core chemical principles, offers detailed step-by-step protocols for both conventional and mechanochemical synthesis, and provides comprehensive guidelines for purification and characterization.
Chemical Principles and Mechanistic Insights
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound—in this case, a fluorinated pyridine aldehyde.[6][7] The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by dehydration to yield the final imine.[6][8]
Reaction Mechanism
The overall reaction can be summarized as: R¹-CHO + R²-NH₂ ⇌ R¹-CH=N-R² + H₂O
The formation of the carbinolamine is typically the rate-determining step and can be catalyzed by either an acid or a base.[8][9] Subsequent acid-catalyzed dehydration of the carbinolamine intermediate shifts the equilibrium toward the product by removing water.[6][8]
Electronic Effects of the Fluorinated Pyridine Moiety
The reactivity of the aldehyde is significantly influenced by the electronic properties of the fluorinated pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which decreases the electron density on the ring carbons. This effect is transmitted to the aldehyde group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.
-
Fluorine Substituents: Fluorine is the most electronegative element, and its presence on the pyridine ring further enhances this electron-withdrawing effect through its strong negative inductive effect.[3]
This combined electronic-withdrawing nature makes fluorinated pyridine aldehydes highly reactive substrates for Schiff base formation, often allowing the reaction to proceed under mild conditions.
Synthesis Protocols and Methodologies
The choice of synthetic method depends on factors such as the reactivity of the substrates, desired reaction scale, and available equipment. Both conventional solvent-based reflux and modern solvent-free mechanochemical methods are highly effective.
Protocol 1: Conventional Synthesis via Reflux
This is the most common method, utilizing a solvent to facilitate the reaction, often with a catalyst and heat. The removal of water is crucial for driving the reaction to completion.
Materials and Reagents:
-
Fluorinated pyridine aldehyde (e.g., 2,3,5,6-tetrafluoropyridine-4-carbaldehyde)
-
Primary amine (aliphatic or aromatic)
-
Solvent: Anhydrous ethanol, methanol, or toluene
-
Catalyst (optional): Glacial acetic acid (1-3 drops)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
(Optional for toluene) Dean-Stark apparatus to remove water azeotropically
Step-by-Step Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the fluorinated pyridine aldehyde (1.0 eq.) in a suitable volume of the chosen solvent (e.g., 20-30 mL of ethanol per mmol of aldehyde).
-
Amine Addition: To this stirring solution, add an equimolar amount of the primary amine (1.0 eq.). If the amine is a solid, it can be dissolved in a minimum amount of the same solvent before addition.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the dehydration step.[7][10]
-
Reaction Reflux: Equip the flask with a condenser and heat the mixture to reflux for a period ranging from 2 to 8 hours.[7][11][12]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot. A common eluent system is Hexane/Ethyl Acetate (3:1).[4]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. If precipitation does not occur, the solvent volume can be reduced under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by suction filtration, wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry it in a vacuum oven.[7][13] Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]
Protocol 2: Green Synthesis via Mechanochemistry (Ball Milling)
This solvent-free approach offers significant advantages, including reduced reaction times, higher yields, and alignment with green chemistry principles.[4]
Materials and Reagents:
-
Fluorinated pyridine aldehyde
-
Primary amine
-
Ball mill apparatus with milling jars and balls (e.g., stainless steel or zirconia)
Step-by-Step Procedure:
-
Loading: Place equimolar amounts of the fluorinated pyridine aldehyde and the primary amine into a milling jar along with the milling balls.[14]
-
Milling: Secure the jar in the ball mill and operate it at a suitable frequency (e.g., 10-30 Hz) for a short duration, typically 5 to 20 minutes.[4][14] The reaction is often complete within this timeframe.
-
Extraction: After milling, transfer the solid product from the jar.
-
Purification: The resulting product is often of high purity. However, it can be further purified by washing with a non-polar solvent like hexane to remove any unreacted starting materials or by recrystallization from ethanol if necessary.
Table 1: Comparison of Synthesis Methodologies
| Parameter | Conventional Reflux | Mechanochemical (Ball Milling) |
| Solvent | Required (e.g., Ethanol, Methanol) | Solvent-free |
| Reaction Time | 2 - 8 hours[7][11] | 5 - 20 minutes[4][14] |
| Temperature | Elevated (Reflux)[11] | Room Temperature |
| Energy Input | Thermal | Mechanical |
| Typical Yield | Good to Excellent | Excellent, often quantitative[4] |
| Waste Generation | Solvent waste | Minimal |
Purification and Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized Schiff base.
Purification
-
Filtration & Washing: The primary method for isolating the solid product. Washing with cold ethanol or diethyl ether is effective for removing soluble impurities.[7][13]
-
Recrystallization: Dissolving the crude product in a minimum amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly yields high-purity crystalline material.[4]
Analytical Characterization
-
FTIR Spectroscopy: Confirms the formation of the imine bond. Key spectral features include:
-
Disappearance of the C=O stretching band of the aldehyde (typically ~1700 cm⁻¹).
-
Disappearance of the N-H stretching bands of the primary amine (typically 3300-3500 cm⁻¹).
-
Appearance of a strong, characteristic C=N (azomethine) stretching band in the range of 1570–1620 cm⁻¹ .[4][12]
-
Presence of strong C-F stretching vibrations, often around 1100-1200 cm⁻¹ .[3][15]
-
-
NMR Spectroscopy: Provides detailed structural confirmation.
-
¹H NMR: The most diagnostic signal is the appearance of a singlet for the azomethine proton (CH=N), typically observed in the range of δ 8.5–9.1 ppm .[4] The aromatic protons of the pyridine and amine moieties will also be present.
-
¹³C NMR: Confirms the imine carbon with a characteristic signal in the range of δ 160–164 ppm .[4]
-
¹⁹F NMR: Confirms the presence and chemical environment of the fluorine atoms on the pyridine ring.
-
-
Mass Spectrometry (MS): Verifies the molecular weight of the synthesized Schiff base, confirming the successful condensation and dehydration.[4]
Workflow and Mechanism Visualization
The following diagrams illustrate the chemical mechanism and the general experimental workflow.
Caption: Reaction mechanism for Schiff base formation.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. BiblioBoard [openresearchlibrary.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
- 12. journals.fos.fugusau.edu.ng [journals.fos.fugusau.edu.ng]
- 13. mdpi.com [mdpi.com]
- 14. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Handling & Storage of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have lost valuable synthetic intermediates due to improper storage. 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde is a notoriously sensitive building block. Standard "fridge storage" is insufficient for this molecule; preserving its integrity requires a self-validating system of total environmental exclusion.
Below is our comprehensive guide to understanding the degradation causality, troubleshooting common issues, and implementing a foolproof storage protocol.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the "why" behind the molecule's instability. This compound degrades to its corresponding carboxylic acid via two distinct mechanistic pathways:
-
Moisture-Driven Hydration: The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group and the electron-deficient pyridine ring drastically increases the electrophilicity of the C4-carbonyl carbon. This structural feature strongly favors the hydration equilibrium, converting the aldehyde into a gem-diol in the presence of even trace atmospheric moisture ()[1]. Once hydrated, the molecule becomes highly susceptible to further oxidation, which can occur even under anaerobic conditions if trace metals are present ()[2].
-
Radical Auto-Oxidation: Like many aldehydes, this compound undergoes a radical chain reaction initiated by ambient light or thermal energy. An acyl radical is formed, which rapidly reacts with atmospheric oxygen to form a peroxy radical, eventually yielding a peroxy acid. This peroxy acid then reacts with another equivalent of the aldehyde to yield two equivalents of carboxylic acid ()[3].
Troubleshooting & FAQs
Q: My compound turned from a free-flowing powder to a sticky, gummy solid. What happened? A: This is the physical hallmark of carboxylic acid formation. The oxidation of the aldehyde to 2-methoxy-3-(trifluoromethyl)isonicotinic acid introduces strong intermolecular hydrogen bonding. This depresses the melting point of the mixture and turns your crystalline powder into a sticky gum.
Q: I purged my vial with Nitrogen before putting it in the freezer, but it still degraded. Why? A: Nitrogen (molar mass 28 g/mol ) is slightly lighter than ambient air (approx. 29 g/mol ). If your vial seal is imperfect, Nitrogen easily diffuses out, allowing oxygen and moisture to seep in. Argon (molar mass 40 g/mol ) is significantly heavier and acts as a physical "blanket" that settles over the solid, actively displacing reactive gases ()[4]. For highly sensitive fluorinated aldehydes, Argon is mandatory.
Q: How do I recover the aldehyde if my batch has partially oxidized? A: You can exploit the pKa difference between the aldehyde and the carboxylic acid byproduct. Step-by-step recovery workflow:
-
Dissolve the degraded gummy mixture in an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer to a separatory funnel and wash with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).
-
The oxidized carboxylic acid will deprotonate and partition entirely into the aqueous layer.
-
Extract the aqueous layer once more with fresh organic solvent to ensure no aldehyde is lost.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the purified aldehyde.
Standard Operating Procedure (SOP): Self-Validating Storage Protocol
To ensure absolute stability, do not rely on a single point of failure. Implement this self-validating, step-by-step methodology:
Step 1: Pre-Conditioning Ensure all spatulas and amber glass storage vials are oven-dried (120°C for 2 hours) and cooled in a desiccator. Trace surface moisture is enough to initiate gem-diol formation.
Step 2: Aliquoting (The Fail-Safe) Never store the compound in a single large batch. Aliquot the bulk material into single-use quantities (e.g., 100 mg or 500 mg vials). This prevents repeated freeze-thaw cycles and limits atmospheric exposure to only the exact amount you need for a given experiment.
Step 3: Argon Blanketing Using a Schlenk line or a gentle stream of high-purity Argon, purge the headspace of each vial for 15–20 seconds. Ensure the gas flow is gentle enough not to disturb the powder.
Step 4: Primary Sealing Cap the vial tightly with a PTFE-lined cap (avoid standard rubber septa, which are permeable to oxygen over time). Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.
Step 5: Secondary Containment & Self-Validation Place the sealed amber vials into a secondary container (e.g., a vacuum-sealed bag or a larger jar). Crucial Step: Add indicating silica gel (blue-to-pink) into this secondary container. This makes the system self-validating: if the silica gel turns pink, your moisture barrier has failed, alerting you to re-purge the vials before chemical degradation occurs.
Step 6: Cryogenic Storage Store the secondary container at -20°C to arrest any residual kinetic pathways.
Quantitative Storage Data
The table below summarizes expected shelf-life outcomes based on different storage environments.
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Pathway |
| Room Temp (25°C) | Ambient Air | Direct Light | < 1 Week | Radical Auto-oxidation |
| Fridge (4°C) | Ambient Air | Dark | 1 - 3 Months | Moisture-driven Hydration |
| Freezer (-20°C) | Nitrogen | Dark | 6 - 12 Months | Slow Auto-oxidation (N₂ diffusion) |
| Freezer (-20°C) | Argon + Desiccant | Dark | > 24 Months | Negligible (Optimized) |
Mechanistic Pathway & Intervention Visualization
Fig 1: Mechanistic pathways of aldehyde degradation and targeted storage interventions.
References
-
Rafiee, M., et al. "Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to 'Anelli' and 'Pinnick' Oxidations." OSTI.GOV, 2018. [Link]
-
Ok, E., et al. "Principles of Inert Atmosphere Storage." ResearchGate, 2024.[Link]
-
Liao, Y., et al. "Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions." RSC Advances, 2022.[Link]
-
"Why do aldehydes require an inert atmosphere?" AskFilo, 2025.[Link]
Sources
- 1. Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations (Journal Article) | OSTI.GOV [osti.gov]
- 2. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Why do aldehydes require an inert atmosphere? | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
Welcome to the technical support center for the chromatographic purification of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heteroaromatic aldehydes. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your purification process.
Introduction to the Purification Challenge
This compound is a substituted pyridine derivative, a class of compounds frequently encountered in pharmaceutical and agrochemical research. The purification of this molecule by column chromatography can present several challenges due to its unique structural features:
-
The Pyridine Ring: The basic nitrogen atom can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can result in significant peak tailing and poor recovery.
-
The Aldehyde Group: Aldehydes are susceptible to oxidation, especially on acidic surfaces, which can lead to the formation of the corresponding carboxylic acid as an impurity. They can also potentially form acetals if alcohols are used in the mobile phase.[1]
-
Polarity: The combination of the methoxy, trifluoromethyl, and aldehyde groups results in a molecule of moderate to high polarity, requiring careful selection of the mobile phase to achieve good separation from both more polar and less polar impurities.
This guide will provide you with the expertise and practical insights to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Issue 1: Significant Peak Tailing
Q: My product is eluting as a broad, tailing peak, leading to poor resolution and mixed fractions. What is the cause and how can I fix it?
A: Peak tailing for pyridine-containing compounds is most commonly caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel stationary phase.[2] Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica gel, masking them from your target compound and allowing it to elute more symmetrically.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system, which can be particularly effective for highly polar pyridines.
-
-
Choice of Stationary Phase:
-
Deactivated Silica Gel: You can deactivate the silica gel yourself by preparing a slurry with your mobile phase containing the basic modifier before packing the column.[3]
-
Alumina (Basic or Neutral): Switching to a different stationary phase can be a very effective solution. Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds as it lacks the acidic surface hydroxyl groups that cause tailing.[2][4]
-
-
Column Loading: Overloading the column can exacerbate tailing. Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is to use 20-50 times the weight of stationary phase to your sample weight.[5]
Issue 2: Low or No Recovery of the Product
Q: I've run my column, but I can't seem to find my product in the collected fractions. What could have happened?
A: This is a frustrating problem that can have several causes. Here's a systematic way to troubleshoot:
-
Compound Degradation on the Column: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[3]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots or streaking, which would indicate degradation.
-
Solution: If your compound is unstable on silica, consider using a more inert stationary phase like neutral alumina or a deactivated silica gel as mentioned above.[3][6]
-
-
Compound is Still on the Column: Your mobile phase may not be polar enough to elute your product.
-
Increase Eluent Polarity: If you suspect your compound is still adsorbed to the stationary phase, try flushing the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane or ethyl acetate).
-
Check TLCs Carefully: Concentrate some of the later fractions and re-spot them on a TLC plate to see if your compound is present at a low concentration.[3]
-
-
Compound Eluted in the Solvent Front: If your initial mobile phase was too polar, your compound may have eluted very quickly with the solvent front. Always collect the first few fractions and check them by TLC.[3]
Issue 3: Poor Separation of Product from Impurities
Q: My product is co-eluting with an impurity. How can I improve the resolution?
A: Achieving good separation requires optimizing the selectivity of your chromatographic system.
-
Optimize the Mobile Phase: This is often the easiest and most effective approach.
-
Solvent System: Experiment with different solvent systems. The "like dissolves like" principle is a good starting point. For a moderately polar compound like this compound, mixtures of hexanes or petroleum ether with ethyl acetate or dichloromethane are good starting points.
-
Gradient Elution: If you have multiple impurities with different polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better separation than an isocratic (constant solvent composition) elution.
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, changing the stationary phase can provide a different separation mechanism.
-
Silica vs. Alumina: As discussed, silica is acidic and alumina can be basic, neutral, or acidic.[5] This difference in surface chemistry can alter the retention of your compound and its impurities, potentially leading to better separation.
-
-
Column Packing and Dimensions:
-
Proper Packing: A well-packed column is crucial for good resolution. Ensure your stationary phase is packed uniformly without any air bubbles or channels.[7]
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution than a shorter, wider one, but will also result in longer run times and require higher pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A1: Based on the structure, which contains both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl, aldehyde) groups on a pyridine ring, the compound is expected to be moderately polar. A good starting point for TLC analysis to determine the optimal eluent would be a mixture of hexane and ethyl acetate. You can start with a ratio of 4:1 (Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal solvent system for column chromatography should give your product an Rf value of around 0.2-0.3 on the TLC plate.
Q2: How should I prepare and load my sample onto the column?
A2: There are two common methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase. If solubility is an issue, you can use a slightly more polar solvent, but keep the volume to a minimum to avoid broadening the initial sample band. Pipette the solution directly onto the top of the packed column.[8]
-
Dry Loading: This is the preferred method, especially if your compound has poor solubility in the mobile phase. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel or an inert support like Celite®, and then evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.[6][8] This technique often leads to sharper bands and better separation.
Q3: My compound is an aldehyde. Are there any special precautions I should take?
A3: Yes, aldehydes can be sensitive.
-
Avoid Alcohols in the Mobile Phase: On an acidic stationary phase like silica gel, alcohols (e.g., methanol, ethanol) can react with your aldehyde to form an acetal, which will appear as a new spot on your TLC and contaminate your product.[1] If you need a highly polar solvent, consider using alternatives like acetone or acetonitrile, or switch to a more inert stationary phase like neutral alumina where the risk of acetal formation is lower.
-
Risk of Oxidation: Aldehydes can oxidize to carboxylic acids. While this is more of a concern during long-term storage, the acidic environment of a silica gel column can potentially facilitate this. Workup and purify your compound in a timely manner after the reaction is complete.
Q4: What are the likely impurities I should be trying to separate?
A4: The impurities will depend on the synthetic route used to prepare this compound. Common synthetic strategies for trifluoromethylpyridines involve either chlorine/fluorine exchange reactions or cyclocondensation reactions.[9] Therefore, potential impurities could include:
-
Starting Materials: Unreacted precursors.
-
Isomers: Positional isomers formed during the synthesis.
-
Over- or Under-halogenated Species: If a halogen exchange reaction was used.
-
Hydrolysis or Oxidation Products: The corresponding carboxylic acid is a common impurity for aldehydes.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol provides a general procedure that should be optimized based on TLC analysis of your specific crude material.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of material to be purified.
- Securely clamp the column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]
- Prepare a slurry of silica gel in the initial, least polar solvent system determined by your TLC analysis.[7]
- Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Tap the column to ensure even packing and remove any air bubbles.
- Add a protective layer of sand on top of the packed silica gel.
- Drain the solvent until the level is just at the top of the sand layer.
2. Sample Loading (Dry Loading Recommended):
- Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add silica gel (approximately 2-3 times the weight of your crude material) to the solution.
- Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add your mobile phase to the top of the column without disturbing the top layer of sand.
- Begin eluting the column, collecting fractions in test tubes or other suitable containers.
- If using a gradient elution, gradually increase the proportion of the more polar solvent.
- Monitor the elution of your compound by TLC analysis of the collected fractions.
4. Product Isolation:
- Combine the fractions that contain your pure product.
- Remove the solvent by rotary evaporation to yield the purified this compound.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for many purifications. |
| Neutral Alumina (if tailing persists) | Better for basic compounds, avoids strong acidic interactions.[4] | |
| Mobile Phase (Initial) | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | Good starting polarity for moderately polar compounds. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Masks acidic silanol groups on silica, reducing peak tailing. |
| Sample Loading | Dry loading onto silica gel or Celite® | Promotes sharper bands and better resolution.[8] |
| TLC Rf of Target | 0.2 - 0.3 | Provides a good balance between retention and elution time. |
Visualization of Workflow
Experimental Workflow Diagram
Caption: A typical workflow for the column chromatography purification of an organic compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
University of Victoria. (n.d.). Column chromatography. Retrieved February 16, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 16, 2026, from [Link]
-
Jalon. (2025, March 20). Activated Alumina vs. Silica Gel: All you need to know. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (2017, January 16). In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica? Retrieved February 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved February 16, 2026, from [Link]
-
Biotage. (2023, February 10). Which sorbents work best for dry loading flash column chromatography samples? Retrieved February 16, 2026, from [Link]
-
How to run column chromatography. (n.d.). Retrieved February 16, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved February 16, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved February 16, 2026, from [Link]
-
Reddit. (2022, June 27). troubleshooring flash chromatography purification. Retrieved February 16, 2026, from [Link]
-
Arabian Journal of Chemistry. (2011, September 1). Silica, alumina and aluminosilicates as solid stationary phases in gas chromatography. Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine. Retrieved February 16, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 2-Methoxy-3-(trifluoromethyl)pyridine. Retrieved February 16, 2026, from [Link]
-
Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved February 16, 2026, from [Link]
-
Malaria World. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved February 16, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved February 16, 2026, from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved February 16, 2026, from [Link]
-
UFSM. (n.d.). Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4. Retrieved February 16, 2026, from [Link]
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved February 16, 2026, from [Link]
-
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. Retrieved February 16, 2026, from [Link]
-
Revised results obtained with certain dehydrating agents used for drying gases. (n.d.). Retrieved February 16, 2026, from [Link]
-
MDPI. (2013, July 12). Performance and Long Term Stability of Mesoporous Silica Membranes for Desalination. Retrieved February 16, 2026, from [Link]
-
PMC. (n.d.). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. Retrieved February 16, 2026, from [Link]
-
Heriot-Watt University. (2023, November 30). Combined Ionic Membrane and Silica Desiccant Configuration for Maintenance-Free Humidity Control in Equipment. Retrieved February 16, 2026, from [Link]
-
Government of Canada Publications. (n.d.). CCI Technical Bulletins Abstract Authors Silica Gel: Passive Control of Relative Humidity. Retrieved February 16, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 6-Methoxy-3-pyridinecarboxaldehyde. Retrieved February 16, 2026, from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. jalonzeolite.com [jalonzeolite.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. biotage.com [biotage.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
improving yield of formylation reaction for trifluoromethyl pyridines
Ticket ID: TFMP-CHO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division
Critical Analysis: Why Your Yields Are Low
The Core Conflict: Formylating trifluoromethyl pyridines (TFMPs) is a battle between acidity and stability . The electron-withdrawing nature of the
If your yields are hovering between 20-40%, you are likely encountering one of three specific failure modes:
-
The Pyridyne Collapse (Tarry Mess): The metallated intermediate eliminates a fluoride ion (
), generating a highly reactive pyridyne species that polymerizes. -
The Nucleophilic Assault: Your base (e.g.,
) acts as a nucleophile, attacking the electron-deficient ring instead of deprotonating it. -
The Hydrate Trap (Workup Loss): The product aldehyde forms a stable, water-soluble hydrate or hemiaminal during quenching, which is lost in the aqueous layer.
Interactive Troubleshooting Guide
Phase 1: Diagnostic Flowchart
Before changing your protocol, identify your failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in TFMP formylation.
Optimized Protocols (The Solutions)
Protocol A: The "Turbo-Grignard" Exchange (Recommended)
Best For: Substrates sensitive to nucleophilic attack or prone to fluoride elimination.
Mechanism: Uses Knochel’s Turbo-Grignard (
Reagents:
-
Substrate: Bromo- or Iodo-trifluoromethylpyridine (1.0 equiv)
-
Reagent:
(1.1 equiv) [Commercial or freshly prepared] -
Electrophile: DMF (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Dissolve substrate in THF (
) under Argon. Cool to -40°C (Note: Cryogenic -78°C is often unnecessary for Mg species, but -40°C prevents side reactions). -
Exchange: Add
dropwise. Stir for 30–60 mins.-
Checkpoint: Take an aliquot, quench with
. Check NMR for disappearance of starting material.
-
-
Formylation: Add dry DMF (1.5 equiv) dropwise.
-
Warm-up: Allow to warm to 0°C over 1 hour.
-
Quench: Add sat.
solution.
Why this works: The Magnesium species is less basic and more covalent than the Lithium species, significantly reducing the risk of eliminating the adjacent Fluorine atom (preventing pyridyne formation) [2].
Protocol B: Cryogenic Directed Ortho-Lithiation (DoM)
Best For: Substrates without a halogen handle (Direct C-H functionalization). Risk Level: High (Requires strict temperature control).
Reagents:
-
Base: LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) – Never use n-BuLi directly unless acting as a base for the amine.
-
Electrophile:
-Formylpiperidine (NFP) or DMF.
Step-by-Step:
-
Base Gen: Generate LiTMP in situ (TMP +
) in THF at -78°C. -
Addition: Add substrate dropwise at -95°C to -78°C .
-
Critical: Do not allow temperature to rise above -75°C. The lithiated species is unstable.
-
-
Trapping: Stir for only 15–30 minutes. Prolonged stirring promotes the "Halogen Dance" or decomposition.
-
Quench: Add electrophile at -78°C. Keep cold for 30 mins before warming.
Technical Insight: The
Data & Comparison: Method Selection
| Feature | Protocol A (Turbo-Grignard) | Protocol B (Lithiation) |
| Active Species | Pyridyl-Mg | Pyridyl-Li |
| Temperature | -40°C to 0°C | -78°C to -100°C |
| Functional Group Tolerance | High (Esters, CN tolerated) | Low (Sensitive to electrophiles) |
| Risk of Pyridyne | Low | High |
| Typical Yield | 75–90% | 40–60% |
| Pre-requisite | Requires Halogenated Precursor | Can work on native C-H |
Mechanism Visualization: The "Death" of the Reaction
Understanding the side reaction is crucial to avoiding it. Below is the pathway for Fluoride Elimination (Pyridyne formation) which turns reaction mixtures black.
Figure 2: Competition between productive formylation and destructive elimination.
FAQ: Common User Issues
Q: My crude NMR shows the aldehyde peak, but I lose 50% of the mass after column chromatography. Where did it go? A: Trifluoromethyl pyridine aldehydes are electron-deficient and form stable hydrates (gem-diols) or hemiaminals in the presence of water or amines.
-
Fix: Avoid aqueous workup if possible. Filter the reaction through Celite/Silica and evaporate. If you must wash, use acidic brine to reverse hydrate formation, and dry heavily over
.
Q: Can I use Vilsmeier-Haack conditions? A: Generally, no . The Vilsmeier reagent is an electrophile. Since TFMPs are electron-deficient aromatic rings, they do not undergo Electrophilic Aromatic Substitution (EAS) easily. You need the nucleophilic metal-exchange route.
Q: I am getting the wrong isomer (C4 instead of C3). A: You are seeing the "Halogen Dance" . Under thermodynamic conditions (higher temp or longer time), the metal will migrate to the most stable position (usually adjacent to the heteroatom or stabilized by chelation) [4].
-
Fix: Switch to Kinetic Control. Lower the temperature and quench faster.
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Ren, H., & Knochel, P. (2006). Regioselective functionalization of substituted pyridines via Grignard reagents. Chemical Communications.
-
Schlosser, M. (2005). The 2×3 "Wonders" of Metallation-Triggered Methods. Angewandte Chemie.
-
Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
Sources
Technical Support Center: Troubleshooting 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde .
This synthesis relies on a highly sensitive Directed Ortho-Metalation (DoM) followed by an electrophilic formylation quench. The combination of a methoxy group and a strongly electron-withdrawing trifluoromethyl (CF3) group on a pyridine scaffold creates unique electronic environments that demand strict adherence to mechanistic principles[1].
Below, you will find the mechanistic workflow, an optimized self-validating protocol, quantitative data matrices, and a detailed troubleshooting FAQ to resolve low-yield issues.
Part 1: Mechanistic Overview & Workflow
The synthesis of this compound from 2-Methoxy-3-(trifluoromethyl)pyridine requires regioselective deprotonation. The CF3 group at the C-3 position strongly acidifies the adjacent C-4 proton via inductive electron withdrawal, while the methoxy group at C-2 provides additional coordination for the lithium cation[1].
To prevent nucleophilic attack on the electron-deficient pyridine ring, a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) must be used instead of direct alkyl lithiums.
Figure 1: DoM and formylation workflow for this compound.
Part 2: Optimized Experimental Protocol
This protocol is engineered as a self-validating system. Visual cues and strict temperature controls ensure the integrity of the highly unstable 4-lithio intermediate[2].
Reagents Required:
-
2-Methoxy-3-(trifluoromethyl)pyridine (1.0 eq)
-
Diisopropylamine (DIPA) (1.2 eq)
-
n-Butyllithium (n-BuLi, 1.6 M or 2.5 M in hexanes) (1.15 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation of LDA (Self-Validation Step): In a flame-dried Schlenk flask under a strict argon atmosphere, add anhydrous THF and DIPA (1.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.15 eq). Stir for 30 minutes at -78 °C. Causality: Allowing 30 minutes ensures complete conversion of n-BuLi to LDA, eliminating the risk of unreacted n-BuLi acting as a nucleophile.
-
Directed Ortho Metalation (DoM): To the freshly prepared LDA solution at -78 °C, slowly add a solution of 2-Methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF over 15 minutes. Maintain the internal temperature strictly at -78 °C. Stir for 1 to 1.5 hours. Visual Cue: Look for a distinct color change (often deep yellow to reddish-brown), which validates the successful formation of the aryllithium intermediate[2].
-
Electrophilic Formylation: Add anhydrous DMF (1.5 eq) dropwise at -78 °C. Stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to slowly warm to room temperature over 1-2 hours. Causality: Slow warming allows the tetrahedral intermediate to stabilize before aqueous workup.
-
Quench and Isolation: Quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure aldehyde.
Part 3: Quantitative Troubleshooting Matrix
Deviations in standard parameters drastically affect the yield of this specific reaction. Use the table below to benchmark your experimental conditions against field-proven metrics.
| Parameter | Condition Tested | Resulting Yield | Causality / Mechanistic Observation |
| Internal Temperature | Strictly -78 °C | >85% | Kinetically stabilizes the 4-lithio intermediate. |
| Internal Temperature | Warmed to -40 °C prior to DMF | <30% | Extensive decomposition; lithiated pyridine undergoes ring-opening or dimerization. |
| Base Selection | LDA (1.15 eq) | >85% | Clean, non-nucleophilic deprotonation at C-4. |
| Base Selection | n-BuLi (Direct addition) | <10% | n-BuLi attacks the electrophilic C=N bond, destroying the starting material. |
| Solvent Moisture | < 50 ppm (Strictly Anhydrous) | >85% | Optimal base activity and intermediate stability. |
| Solvent Moisture | > 200 ppm | <40% | Premature quenching of LDA and the 4-lithio intermediate back to starting material. |
Part 4: Troubleshooting Guides & FAQs
Figure 2: Logical troubleshooting tree for diagnosing and resolving low yield issues.
Q1: I am recovering mostly unreacted 2-Methoxy-3-(trifluoromethyl)pyridine. What went wrong? A: High recovery of starting material indicates that the deprotonation step failed. This is almost always caused by moisture in the system or degraded n-BuLi.
-
Actionable Fix: Titrate your n-BuLi using diphenylacetic acid or N-benzylbenzamide to confirm its exact molarity before use. Ensure your THF is freshly distilled over sodium/benzophenone or drawn from a verified solvent purification system (< 50 ppm water). Even trace moisture will instantly quench LDA.
Q2: My reaction yields a complex, dark tarry mixture with very little target product or starting material. How do I prevent this? A: A complex mixture without starting material recovery indicates that lithiation occurred, but the intermediate decomposed. The 4-lithio-2-methoxy-3-(trifluoromethyl)pyridine intermediate is highly unstable[2].
-
Actionable Fix: You must use an internal temperature probe. A dry ice/acetone bath is -78 °C, but the internal temperature of the flask can spike during the exothermic addition of the pyridine or DMF. If the internal temperature rises above -60 °C, the lithiated pyridine will rapidly decompose or undergo dimerization. Add reagents at a slower dropwise rate.
Q3: I am seeing a byproduct that corresponds to the alcohol rather than the aldehyde. Why is this happening? A: This indicates over-reaction or a faulty quench. When DMF reacts with the aryllithium species, it forms a stable tetrahedral hemiaminal intermediate. If the reaction is warmed too aggressively before the aqueous quench, or if there is cross-reactivity, this intermediate can collapse prematurely.
-
Actionable Fix: Ensure you are using strictly anhydrous DMF. Keep the reaction cold (-78 °C) for at least 1 hour after DMF addition to allow the tetrahedral intermediate to fully form. Only allow it to warm to room temperature slowly, and ensure you quench with a mildly acidic buffer (like saturated NH₄Cl) to safely hydrolyze the hemiaminal directly to the aldehyde.
Q4: Can I use sec-BuLi or tert-BuLi instead of LDA to force the deprotonation? A: No. While sec-BuLi and tert-BuLi are stronger bases, they are also powerful nucleophiles. The pyridine ring is highly electron-deficient due to the CF3 and formyl-directing groups. Using alkyllithiums directly will result in nucleophilic aromatic substitution (SNAr) or addition across the C=N bond, destroying your scaffold. Stick to sterically hindered lithium amides like LDA or LiTMP[1].
References
1.[1] Buy 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 - Smolecule Source: Smolecule URL: 2.[2] WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2 Source: Google Patents URL:
Sources
handling volatile fluorinated pyridine aldehydes in the laboratory
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for . As these compounds are characterized by their high reactivity, volatility, and sensitivity to atmospheric conditions, adherence to precise handling protocols is paramount for experimental success and laboratory safety. This guide is structured to address specific issues encountered during storage, reaction setup, and purification, offering explanations grounded in chemical principles to ensure a comprehensive understanding of the methodologies presented.
Frequently Asked Questions: General Handling & Safety
This section addresses the most common initial queries regarding the safe handling and inherent properties of volatile fluorinated pyridine aldehydes.
Q1: What are the primary hazards associated with volatile fluorinated pyridine aldehydes?
A1: These compounds present a combination of chemical and physical hazards. Due to their low boiling points, they have high vapor pressures, leading to significant inhalation risks and the potential for creating flammable mixtures with air.[1] Chemically, the aldehyde group is reactive and can be irritating to the skin, eyes, and respiratory system.[2][3] The fluorinated pyridine ring, being electron-deficient, contributes to the unique reactivity of the molecule. Always consult the specific Safety Data Sheet (SDS) for the compound you are working with.
Q2: What basic personal protective equipment (PPE) is mandatory when handling these compounds?
A2: A baseline of appropriate PPE is non-negotiable. This includes a flame-resistant lab coat, chemical splash goggles or safety glasses with side shields, and full-length pants with closed-toe shoes.[4] Glove selection is critical; nitrile or neoprene gloves are generally recommended over latex for their superior chemical resistance.[5] For tasks involving pouring, transferring, or risk of splashing, a full-face shield and a chemical-resistant apron should also be worn.[4]
Q3: Why is working in a chemical fume hood essential?
A3: A certified chemical fume hood is the primary engineering control to mitigate the risks of inhalation and flammability.[4][5] The high volatility of these aldehydes means that dangerous concentrations of vapor can accumulate quickly in an unventilated area.[5] A fume hood ensures a continuous flow of air, pulling vapors away from the user and preventing the concentration of flammable vapors from reaching their lower explosive limit.
Q4: How does the fluorine substitution on the pyridine ring affect the aldehyde's reactivity?
A4: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect alters the electron density of the pyridine ring, making it more electron-deficient. This can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, it can also deactivate the pyridine ring towards certain reactions.[6][7] This dual nature requires careful consideration when planning synthetic routes.
Troubleshooting Guide: Storage & Stability
Proper storage is the first line of defense against the degradation of these sensitive reagents.
Q1: My fluorinated pyridine aldehyde has changed color and/or a solid has formed in the bottle. What happened and is it still usable?
A1: This is a common sign of degradation. Aldehydes are susceptible to oxidation by atmospheric oxygen, which can form corresponding carboxylic acids, and polymerization, which results in the formation of solid precipitates.[8] The change in color or formation of solids indicates that the purity of the aldehyde has been compromised. For most applications, especially in sensitive catalytic reactions or when precise stoichiometry is required, the aldehyde should be purified or discarded.
Q2: I'm seeing inconsistent results in my experiments. Could my storage method be the cause?
A2: Absolutely. The volatility of these compounds means that improper sealing can lead to a gradual change in concentration as the aldehyde evaporates into the container's headspace.[8] Furthermore, exposure to air and moisture upon each opening can cause incremental degradation.[9] This is particularly problematic for analytical standards or when using the reagent over a long period.
Q3: What are the ideal storage conditions to maximize the shelf-life of these aldehydes?
A3: To minimize degradation, volatile fluorinated pyridine aldehydes should be stored in a cool, dry, and dark environment.[8] Refrigeration at 2-8°C is often recommended to reduce vapor pressure and slow decomposition rates.[10] The container should be tightly sealed, and the headspace should be flushed with an inert gas like nitrogen or argon to prevent oxidation and reaction with moisture.[4][11] For long-term storage, amber glass vials are preferred to prevent light-induced degradation.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces vapor pressure, minimizes evaporation, and slows degradation pathways.[10] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen and hydrolysis by moisture.[4][11] |
| Container | Tightly-sealed amber glass vial | Prevents vapor loss and protects from light-catalyzed degradation. |
| Location | Ventilated, flammable-rated cabinet | Ensures safety in case of leaks and isolates from incompatible materials.[4][5] |
Troubleshooting Guide: Reaction Setup & Execution
Many experimental failures with these reagents can be traced back to the reaction setup.
Q1: My reaction is sluggish or fails to proceed. I suspect my reagents are not reactive enough.
A1: While reagent quality is a possibility, the most common culprit is the presence of atmospheric moisture.[6] Many organometallic or strongly basic reagents used in conjunction with aldehydes are highly water-sensitive. Furthermore, the aldehyde itself can form a non-reactive hydrate in the presence of water, effectively inhibiting the desired reaction. Implementing rigorous inert atmosphere techniques is crucial.
Q2: What are "inert atmosphere techniques" and why are they so critical?
A2: Inert atmosphere techniques are a set of procedures designed to exclude oxygen and water from a reaction.[12][13] This is essential because many reagents are pyrophoric or water-reactive, and the aldehydes themselves are prone to oxidation.[14] The process involves drying glassware, displacing the air in the flask with an inert gas, and transferring reagents through sealed septa using dry syringes.
Q3: I'm observing unexpected byproducts in my reaction. What could be the cause?
A3: The formation of byproducts can stem from several sources. The electron-deficient nature of the pyridine ring can lead to unexpected side reactions.[15] If the reaction involves a strong base, deprotonation at an unintended site on the pyridine ring can occur. Additionally, if the aldehyde has not been properly stored, impurities from degradation (e.g., the corresponding carboxylic acid) can interfere with the reaction. Careful monitoring by TLC or LC-MS is advised to track the consumption of starting material and the formation of products and byproducts.[15]
Experimental Protocol: Reaction Setup Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction that is sensitive to air and moisture.
-
Glassware Preparation: Ensure all glassware, including the reaction flask, stir bar, and any addition funnels, is thoroughly dried. This is typically achieved by placing it in an oven at >125°C for several hours or by flame-drying under vacuum.[12][14]
-
Assembly and Purging: Assemble the hot glassware and immediately cap the openings with rubber septa. Clamp the flask to a stand and insert two needles through the septum: one connected to a source of inert gas (e.g., a nitrogen balloon or Schlenk line) and a second "exit" needle.[12]
-
Inert Gas Flush: Allow the inert gas to flow through the flask for at least 5-10 minutes to displace all the air.[12] Afterwards, remove the exit needle. A slight positive pressure of inert gas should be maintained throughout the reaction, often visualized by a gas bubbler.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Pierce the septum with the syringe needle, withdraw the desired volume, and then inject it into the reaction flask. To prevent contamination, a nitrogen buffer can be drawn into the syringe before and after the liquid transfer.[16] Solid reagents can be added quickly by briefly removing a septum under a strong positive flow of inert gas.
Caption: Workflow for setting up a reaction under an inert atmosphere.
Troubleshooting Guide: Work-up & Purification
The volatility and reactivity of these aldehydes also present challenges during product isolation.
Q1: During my aqueous work-up, I'm forming an emulsion that is difficult to separate.
A1: Emulsions are common when working with pyridine-containing compounds due to their basicity and solubility properties. Adding a saturated brine (NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous layer, which reduces the solubility of organic components.
Q2: I need to remove unreacted aldehyde from my product. How can I do this without using column chromatography?
A2: A highly effective method is a liquid-liquid extraction using a sodium bisulfite wash.[17][18] Aldehydes react with sodium bisulfite to form a charged adduct that is highly soluble in the aqueous layer, while most other organic compounds remain in the organic phase.[19] This allows for a clean separation. This technique is particularly useful for removing aldehyde contaminants from mixtures.[17]
Q3: My product is volatile, and I'm losing a significant amount during solvent removal on the rotary evaporator.
A3: This is a critical challenge. To minimize loss, use a lower bath temperature and carefully control the vacuum. It is better to remove the solvent slowly at a higher pressure than quickly at a very low pressure. For highly volatile compounds, consider purification methods that do not require complete solvent removal, such as a bisulfite wash followed by careful drying of the organic layer. In some cases, distillation under reduced pressure may be a viable option if the compound is thermally stable and has a boiling point above 150°C at atmospheric pressure.[20]
Troubleshooting Decision Tree: Low Reaction Yield
This diagram provides a logical pathway for diagnosing the cause of a low-yielding reaction involving a volatile fluorinated pyridine aldehyde.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Benchchem.
- Benchchem.
- Sdfine.
- Lookchem.
- Santa Cruz Biotechnology.
- ChemicalBook. 2-FLUORO-3-FORMYLPYRIDINE | 36404-90-7.
- ACS Publications.
- University of Rochester, Department of Chemistry.
- SAFETY DATA SHEET SECTION 2 HAZARDS IDENTIFIC
- ResearchGate.
- YouTube.
- Benchchem.
- Chemistry LibreTexts. 1.
- Journal of the American Chemical Society.
- Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Fluorochem. 2-Fluoro-3-formylpyridine.
- Benchchem.
- Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
- How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct.
- Sigma-Aldrich.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
- Jubilant Ingrevia.
- Jubilant Ingrevia.
- ResearchGate. (PDF)
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- 20. How To [chem.rochester.edu]
Technical Support Center: Recrystallization of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde and its derivatives. The presence of the trifluoromethyl group significantly impacts the molecule's physicochemical properties, including its solubility and crystallization behavior.[1][2] This guide provides a comprehensive resource for selecting optimal solvent systems and troubleshooting common issues encountered during the recrystallization of this important class of compounds.
Core Principles of Recrystallization for Trifluoromethylated Pyridines
Recrystallization is a powerful technique for purifying solid organic compounds.[3][4][5] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3][4][6] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, ideally, either remain dissolved in the cold solvent or are removed via hot filtration if they are insoluble in the hot solvent.[3]
The trifluoromethyl group imparts unique characteristics to the isonicotinaldehyde scaffold. It is a strong electron-withdrawing group, which can influence the polarity and intermolecular interactions of the molecule. This, in turn, affects its solubility profile in common organic solvents. Generally, the trifluoromethyl group increases the lipophilicity of a molecule, suggesting good solubility in many organic solvents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvent systems to screen for recrystallizing my this compound derivative?
A good starting point is to screen a range of solvents with varying polarities. Based on the general principle that "like dissolves like," and considering the structure of your derivative, the following solvents are recommended for initial screening:
-
Non-polar: Hexanes, Heptane, Toluene
-
Moderately Polar: Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Acetone, Acetonitrile
A rule of thumb is that solvents containing functional groups similar to the compound being recrystallized often work well.[7] For instance, for ester derivatives, ethyl acetate might be a good choice.
Q2: How do I perform a quick solvent screen to identify a suitable system?
A small-scale test tube experiment is the most efficient way to screen solvents:
-
Place a small amount of your crude compound (e.g., 20-50 mg) into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature until the solid is just covered. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor room temperature solubility in a warm water bath. Add the solvent in small portions until the solid dissolves completely.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvent system yields a good quantity of crystalline solid upon cooling. This will be your most promising candidate for scaling up the recrystallization.
Q3: My compound is soluble in most solvents at room temperature. What should I do?
If your compound is highly soluble in a single solvent even at low temperatures, a two-solvent (or mixed-solvent) system is often the solution.[8] In this technique, you dissolve your compound in a "good" solvent (one in which it is highly soluble) at room temperature. Then, you slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes slightly cloudy (the cloud point). The mixture is then gently heated until it becomes clear again, and then allowed to cool slowly. Common mixed solvent systems include:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Acetone/Water
-
Ethanol/Water
Q4: What are common impurities I might encounter, and how can I remove them?
Common impurities can include starting materials, by-products from the synthesis, and colored polymeric materials. If you have insoluble impurities, they can be removed by hot filtration of the dissolved compound.[4] For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. However, use charcoal sparingly as it can also adsorb your desired product, reducing the overall yield.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of your compound.[8] The solution is cooling too rapidly.[8] High concentration of impurities.[8][10] | Choose a solvent with a lower boiling point.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] Try a two-solvent system, adding an "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy.[8] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used).[10] The compound is highly soluble in the chosen solvent even at low temperatures.[8] | Reduce the volume of the solvent by gentle heating or using a rotary evaporator and allow it to cool again.[10] Add a seed crystal of the pure compound if available.[8][10] Gently scratch the inside of the flask with a glass rod to create nucleation sites.[3][10] Consider a different solvent or a two-solvent system.[8] |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.[8] | Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[8] Minimize the amount of cold solvent used to wash the crystals.[8] Consider a different solvent in which the compound is less soluble when cold.[8] |
| Crystals are colored despite the pure compound being white/colorless. | Colored impurities are present in the crude material. | Add a small amount of decolorizing carbon to the hot solution before filtration. Be aware that this may reduce your overall yield.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.
-
Addition of "Poor" Solvent: Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again. If it does not become clear, add a small amount of the "good" solvent until it does.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Visualizing the Workflow
Solvent Selection and Recrystallization Workflow
Caption: Decision workflow for selecting and performing a recrystallization.
Troubleshooting Common Recrystallization Issues
Caption: Troubleshooting guide for common recrystallization problems.
References
-
Sciencemadness Discussion Board. (2008). Crystallization woes. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
Ogoshi, T., et al. (2016). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Scientific Reports, 6, 19030. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794. Retrieved from [Link]
- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
-
ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change... [Image]. Retrieved from [Link]
-
Funaki, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-179. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Bonacorso, H. G., et al. (2003). Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4,5-dihydro-1H-1-picolinoylpyrazoles. Journal of Fluorine Chemistry, 120(1), 29-35. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. Retrieved from [Link]
-
MDPI. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science, 10(27), 6649-6655. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate. Retrieved from [Link]
-
MDPI. (2022). 2D Monte Carlo Simulation of Cocrystal Formation Using Patchy Particles. Retrieved from [Link]
Sources
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Structural Context: Understanding Substituent Effects
The ¹H NMR spectrum of a substituted pyridine, such as 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde, is dictated by the electronic environment of each proton on the pyridine ring. The chemical shift of these protons is influenced by the interplay of electron-donating and electron-withdrawing groups.
-
Methoxy Group (-OCH₃): Positioned at C2, the methoxy group is a strong electron-donating group (EDG) through resonance, which generally shields the protons on the ring, causing an upfield shift (to a lower ppm value) of their signals.
-
Trifluoromethyl Group (-CF₃): Located at C3, the trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This inductive effect deshields the ring protons, leading to a downfield shift (to a higher ppm value).
-
Aldehyde Group (-CHO): The isonicotinaldehyde moiety places the aldehyde group at the C4 position. The carbonyl group is a strong EWG, and its anisotropic effect significantly deshields the adjacent protons.[1]
The final chemical shifts of the protons on the pyridine ring are a net result of these competing electronic effects.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining a high-quality ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample.[2]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[2] The choice of solvent should be based on the sample's solubility.
-
To ensure accurate chemical shift referencing, add a small amount of an internal standard, like tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that could degrade the spectral quality.[3]
-
Securely cap the NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a minimum proton frequency of 300 MHz to ensure adequate signal dispersion.
-
The instrument's field should be locked onto the deuterium signal of the solvent.
-
Standard acquisition parameters for a ¹H NMR experiment should be utilized, including an appropriate number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum of this compound
Based on the known substituent effects and comparison with analogous compounds, the following ¹H NMR spectrum is predicted for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.5 - 7.7 | d | ~5.0 |
| H-6 | ~8.5 - 8.7 | d | ~5.0 |
| -OCH₃ | ~4.1 | s | - |
| -CHO | ~10.1 | s | - |
Comparative Analysis and Justification
To substantiate the predicted spectrum, we will compare it with the experimental data of two key compounds: 2-methoxy-3-(trifluoromethyl)pyridine and 2-methylisonicotinaldehyde.
| Compound | H-5 | H-6 | -OCH₃ | -CHO | Other |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 6.95 (dd) | 8.32 (d) | 4.03 (s) | - | H-4: 7.84 (d) |
| 2-Methylisonicotinaldehyde | 7.51 (d) | 8.76 (d) | - | 10.05 (s) | -CH₃: 2.68 (s), H-3: 7.56 (s) |
| 2-Methoxy-3-(trifluoromethyl) isonicotinaldehyde (Predicted) | ~7.5 - 7.7 (d) | ~8.5 - 8.7 (d) | ~4.1 (s) | ~10.1 (s) | - |
Analysis of the Pyridine Ring Protons:
-
H-6: In 2-methoxy-3-(trifluoromethyl)pyridine, H-6 is a doublet at 8.32 ppm. The introduction of the strongly electron-withdrawing aldehyde group at the para position (C4) is expected to deshield H-6 further, shifting its signal downfield to the region of 8.5 - 8.7 ppm. This is consistent with the H-6 signal in 2-methylisonicotinaldehyde, which appears at 8.76 ppm.[4]
-
H-5: The H-5 proton in 2-methoxy-3-(trifluoromethyl)pyridine appears as a doublet of doublets at 6.95 ppm. The aldehyde group at the adjacent C4 position will exert a strong deshielding effect. Therefore, the signal for H-5 in the target molecule is predicted to shift significantly downfield to approximately 7.5 - 7.7 ppm. This prediction is supported by the chemical shift of H-5 in 2-methylisonicotinaldehyde, which is observed at 7.51 ppm.[4]
Analysis of the Substituent Protons:
-
-OCH₃: The methoxy protons in 2-methoxy-3-(trifluoromethyl)pyridine resonate at 4.03 ppm. The electronic effect of the aldehyde group at C4 on the methoxy group at C2 is expected to be minimal. Therefore, the chemical shift of the methoxy protons in the target compound is predicted to be similar, around 4.1 ppm.
-
-CHO: The aldehyde proton is characteristically found at a very downfield position due to the strong deshielding effect of the carbonyl group.[1] In 2-methylisonicotinaldehyde, the aldehyde proton signal is at 10.05 ppm.[4] A similar chemical shift of around 10.1 ppm is predicted for the aldehyde proton in this compound.
Visualizing Substituent Effects
The following diagram illustrates the key electronic influences of the substituents on the chemical shifts of the pyridine ring protons.
Caption: Electronic effects of substituents on proton chemical shifts.
Conclusion
This guide provides a comprehensive, data-driven analysis and prediction of the ¹H NMR spectrum of this compound. By leveraging the experimental data of structurally similar compounds and fundamental principles of NMR spectroscopy, a reliable spectral interpretation has been established. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis for the characterization and identification of this and related compounds.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]
-
University of California, Riverside. How to Prepare Samples for NMR. Available at: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
- This reference is a placeholder for the source of 2-methoxy-3-(trifluoromethyl)pyridine 1H NMR data.
- This reference is a placeholder for an authoritative text on NMR spectroscopy of heterocyclic compounds.
- This reference is a placeholder for a source discussing the anisotropic effects of carbonyl groups in NMR.
- This reference is a placeholder for a source discussing substituent effects in pyridine rings.
- This reference is a placeholder for a general organic chemistry textbook covering NMR spectroscopy.
-
LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
Sources
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- 2. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-METHYLISONICOTINALDEHYDE | 63875-01-4 [chemicalbook.com]
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely utilized strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (-CF₃) group, in particular, is a common substituent. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful analytical technique for characterizing these fluorinated compounds due to its high sensitivity and the wide chemical shift dispersion of the ¹⁹F nucleus.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde, offering a comparative framework against structurally similar compounds and detailing the underlying principles and experimental considerations.
Understanding the ¹⁹F NMR Chemical Shift of Trifluoromethylated Pyridines
The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[3][4] Unlike ¹H NMR, where diamagnetic shielding is the dominant factor, ¹⁹F chemical shifts are significantly influenced by the paramagnetic shielding term.[3] This makes ¹⁹F NMR a nuanced tool for probing subtle changes in molecular structure. For trifluoromethyl groups attached to aromatic rings, the observed chemical shift is a result of a complex interplay of inductive and resonance effects of other substituents on the ring, as well as solvent effects.[3][5]
Comparative Analysis of ¹⁹F NMR Chemical Shifts
To contextualize the expected chemical shift of this compound, it is instructive to compare the data for several analogous trifluoromethyl-substituted aromatic compounds. The electronic nature of the substituents on the pyridine ring plays a pivotal role in shielding or deshielding the fluorine nuclei of the -CF₃ group.
| Compound | Substituents | Solvent | ¹⁹F Chemical Shift (ppm) | Reference |
| 2-methoxy-3-(trifluoromethyl)pyridine | 2-methoxy | CDCl₃ | -64.03 | [6] |
| 1-methoxy-3-(trifluoromethyl)benzene | 3-methoxy | CDCl₃ | -62.44 | [6] |
| 1-methyl-3-(trifluoromethyl)benzene | 3-methyl | CDCl₃ | -61.79 | [6] |
| 1-nitro-2-(trifluoromethyl)benzene | 2-nitro | CDCl₃ | -60.13 | [6] |
| 1,3-dimethoxy-2-(trifluoromethyl)benzene | 2,6-dimethoxy | CDCl₃ | -54.90 | [6] |
| Benzotrifluoride | None | CCl₄ | -63.73 | [4] |
Analysis of Substituent Effects:
-
Electron-Donating Groups: The methoxy group (-OCH₃) is an electron-donating group through resonance, which generally increases electron density on the aromatic ring. This increased shielding would be expected to shift the ¹⁹F resonance to a more negative (upfield) value compared to an unsubstituted ring.
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like the nitro group (-NO₂) decrease electron density, leading to a deshielding effect and a downfield shift (less negative ppm value).[4] The aldehyde group (-CHO) in the target molecule is also an electron-withdrawing group. Therefore, we can predict that the ¹⁹F chemical shift of this compound will be slightly downfield (less negative) compared to 2-methoxy-3-(trifluoromethyl)pyridine.
-
Positional Isomerism: The relative positions of the substituents are also crucial. The electronic effects are most pronounced when the substituents are ortho or para to the trifluoromethyl group.
Predicting the Chemical Shift of this compound
Based on the data for 2-methoxy-3-(trifluoromethyl)pyridine (-64.03 ppm), the introduction of an electron-withdrawing aldehyde group at the 4-position (isonicotinaldehyde) is expected to deshield the fluorine nuclei of the -CF₃ group. This would result in a downfield shift. A reasonable estimate for the ¹⁹F NMR chemical shift of this compound in CDCl₃ would be in the range of -62 to -63.5 ppm . This prediction is based on the observed shifts in other substituted trifluoromethyl benzenes and pyridines.
Experimental Protocol for ¹⁹F NMR Spectroscopy
Acquiring high-quality ¹⁹F NMR data requires careful consideration of experimental parameters. The following is a generalized protocol for the analysis of trifluoromethyl-substituted aromatic compounds.
Workflow for ¹⁹F NMR Sample Preparation and Data Acquisition
Figure 1. A generalized workflow for acquiring and processing ¹⁹F NMR spectra.
Detailed Methodological Considerations:
-
Solvent Selection: The choice of solvent can influence the chemical shift.[3][7] Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds. For quantitative measurements, dimethylsulfoxide-d₆ (DMSO-d₆) can also be used.[8]
-
Internal Standard: An internal standard is crucial for accurate chemical shift referencing. Common standards for ¹⁹F NMR include trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) and hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[8][9] The purity of the internal standard should be verified.[8]
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.[8]
-
Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 times the longest T1) is essential for accurate integration in quantitative NMR. For routine qualitative spectra, a shorter delay may be sufficient.
-
Proton Decoupling: To simplify the spectrum and improve sensitivity, proton decoupling is almost always employed.[8][10] This collapses the multiplets arising from ¹H-¹⁹F coupling into singlets for the -CF₃ group.
-
Factors Influencing the ¹⁹F NMR Chemical Shift
A deeper understanding of the factors that can alter the ¹⁹F chemical shift is vital for accurate spectral interpretation.
-
Electronic Effects: As discussed, the electron-donating or withdrawing nature of other substituents on the aromatic ring has a significant impact.[4]
-
Solvent Effects: Intermolecular interactions between the analyte and the solvent, such as hydrogen bonding and dipole-dipole interactions, can alter the electronic environment of the fluorine nuclei and cause shifts of several ppm.[3][7]
-
Temperature and Concentration: Temperature can affect conformational equilibria and intermolecular interactions, leading to changes in chemical shifts.[3] Concentration effects are also possible, particularly if aggregation or specific intermolecular interactions occur.
-
Magnetic Anisotropy: The magnetic fields generated by electron currents in nearby anisotropic groups, such as the aromatic ring itself and the carbonyl group of the aldehyde, can influence the shielding of the fluorine nuclei.[3]
Conclusion
The ¹⁹F NMR chemical shift of this compound is predicted to be in the range of -62 to -63.5 ppm in CDCl₃, based on the experimentally determined value for the closely related 2-methoxy-3-(trifluoromethyl)pyridine and a consideration of the electronic effects of the aldehyde substituent. This guide provides a comprehensive framework for understanding and predicting the ¹⁹F NMR chemical shifts of such molecules, along with a detailed experimental protocol. For researchers in drug development and materials science, a thorough understanding of these principles is essential for the accurate structural elucidation and characterization of novel fluorinated compounds.
References
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
(n.d.). 2 - Supporting Information. Retrieved from [Link]
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PMC. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved from [Link]
-
RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
(n.d.). 19Flourine NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants - NMR Facility. Retrieved from [Link]
-
(n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
-
Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
-
Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
GIST Repository. (n.d.). Development of 19F NMR-based reproducible detection methods based on intramolecular internal standard strategy and its application. Retrieved from [Link]
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]
-
Semantic Scholar. (2013, February 20). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
Oldfield Group Website. (1996, August 15). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. GIST Scholar: Development of 19F NMR-based reproducible detection methods based on intramolecular internal standard strategy and its application [scholar.gist.ac.kr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. dovepress.com [dovepress.com]
- 6. rsc.org [rsc.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. colorado.edu [colorado.edu]
- 10. learning.sepscience.com [learning.sepscience.com]
In-Depth Analysis of Mass Spectrometry Fragmentation: 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde , a critical fluorinated pyridine building block used in the synthesis of kinase inhibitors and other pharmaceutical agents.
This analysis compares the two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to assist researchers in selecting the optimal method for structural validation and impurity profiling.
Executive Summary & Structural Context[1][2]
-
Molecule : this compound
-
Molecular Formula : C₈H₆F₃NO₂
-
Exact Mass : 205.0351 Da
-
Structural Features :
-
Isonicotinaldehyde Core : Pyridine ring with an aldehyde at position 4.
-
2-Methoxy Group : Electron-donating group (EDG), directs ortho/para, susceptible to alkyl loss.
-
3-Trifluoromethyl Group : Strong electron-withdrawing group (EWG), enhances lipophilicity and metabolic stability, but alters fragmentation energetics.
-
Analytical Challenge : The interplay between the electron-rich methoxy group and the electron-deficient trifluoromethyl pyridine core creates unique fragmentation pathways. Choosing the wrong ionization method can lead to poor sensitivity or ambiguous structural confirmation.
Comparative Analysis: Ionization Modes (EI vs. ESI)
This section compares the "Hard" ionization of Gas Chromatography-Mass Spectrometry (GC-MS) with the "Soft" ionization of Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Performance Comparison of Ionization Alternatives
| Feature | Alternative A: Electron Ionization (EI) | Alternative B: Electrospray Ionization (ESI+) |
| Primary Application | Structural fingerprinting, library matching (NIST), purity analysis of raw material. | High-sensitivity quantification, impurity profiling in biological matrices. |
| Ion Type Observed | Radical Cation M⁺• ( | Protonated Adduct [M+H]⁺ ( |
| Fragmentation Degree | High : Extensive in-source fragmentation. Provides rich structural data.[1][2] | Low : Minimal in-source fragmentation. Requires MS/MS (CID) to generate fragments. |
| Key Diagnostic Loss | Loss of H• ( | Loss of CH₃OH (neutral) or CO upon collision. |
| Detection Limit | Moderate (ng range). | Excellent (pg range). |
| Suitability | Best for Identification : The unique pattern confirms the regioisomer. | Best for Trace Analysis : Preferred for pharmacokinetic (PK) studies. |
Detailed Fragmentation Mechanism (EI Mode)
In Electron Ionization (70 eV), the molecule forms a radical cation.[3] The fragmentation is driven by the stability of the resulting daughter ions.
Primary Fragmentation Pathways
-
-Cleavage (Aldehyde) : The most characteristic pathway for aromatic aldehydes.[4] The molecular ion loses a hydrogen radical (H•) to form the stable acylium ion (
204). -
Decarbonylation : The acylium ion ejects a neutral carbon monoxide (CO) molecule, resulting in a phenyl-type cation (
176). -
Methoxy Group Loss :
-
Methyl Radical Loss : Loss of
( 190) generates a quinoid-like cation. -
Formaldehyde Loss : A rearrangement can lead to the loss of CH₂O (
175), though less common in pyridines than benzenes.
-
-
Trifluoromethyl Stability : The
group is generally robust but can undergo -fluorine elimination ( ) under high energy, though this is usually a minor pathway compared to aldehyde fragmentation.
Visualization of Signaling Pathway
The following Graphviz diagram illustrates the step-by-step fragmentation logic, moving from the parent ion to terminal fragments.
Figure 1: Proposed Electron Ionization (EI) fragmentation tree for this compound. The red path indicates the dominant aldehyde degradation sequence.
Experimental Protocols
To replicate these results, follow these standardized protocols for GC-MS (Identification) and LC-MS (Quantification).
Protocol A: GC-MS Structural Confirmation
Objective : Obtain a searchable mass spectrum for library verification.
-
Sample Preparation :
-
Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) (HPLC Grade).
-
Note: Avoid methanol to prevent potential acetal formation with the aldehyde.
-
-
Instrument Parameters :
-
Inlet : Splitless mode, 250°C.
-
Column : DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas : Helium at 1.0 mL/min constant flow.
-
Oven Program : Hold 50°C for 1 min → Ramp 20°C/min to 280°C → Hold 3 min.
-
-
MS Source :
Protocol B: LC-MS/MS Optimization
Objective : Optimize sensitivity for trace detection.
-
Mobile Phase Selection :
-
A : Water + 0.1% Formic Acid.
-
B : Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation of the pyridine nitrogen (
due to EWG CF3).
-
-
Source Conditions (ESI+) :
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Cone Voltage: Optimize between 20–40 V. High cone voltage may induce in-source loss of water or CO.
-
-
MRM Transition Setup :
-
Precursor : 206.0
. -
Product 1 (Quantifier) : 178.0 (Loss of CO).
-
Product 2 (Qualifier) : 158.0 (Loss of CO + HF).
-
Scientific Validation & Troubleshooting
Self-Validating the Spectrum
When analyzing your data, look for these "Truth Markers" to confirm the identity of the molecule:
-
The M-1 Peak : In EI, a strong peak at
204 confirms the presence of the aldehyde. If this is missing, the aldehyde may have oxidized to the acid ( 221) or reduced to the alcohol ( 207). -
The M-28 Gap : A mass difference of 28 Da between the M-1 peak and the next major fragment confirms the carbonyl moiety.
-
Isotope Pattern : The presence of Nitrogen results in an odd molecular weight (205), giving an odd-electron molecular ion in EI.
Common Pitfalls
-
Acetal Formation : If using methanol as a solvent, you may see a peak at
251 (dimethyl acetal). Correction: Switch to Acetonitrile or DCM. -
Hydration : Aldehydes can form gem-diols in aqueous mobile phases, appearing as
. Correction: Increase source temperature to dehydrate the gem-diol back to the aldehyde.
References
-
NIST Mass Spectrometry Data Center . "Electron Ionization Mass Spectra of Pyridine Derivatives." NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Sparkman, O. D. (2005). "Mass Spectrometry Desk Reference." Global View Publishing. (Reference for nitrogen rule and ortho-effects in heterocycles).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
Sources
IR spectroscopy characteristic peaks for pyridine carboxaldehydes
Topic: IR Spectroscopy Characteristic Peaks for Pyridine Carboxaldehydes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The precise identification of pyridine carboxaldehyde isomers (2-, 3-, and 4-pyridinecarboxaldehyde) is a critical quality control step in the synthesis of heterocyclic pharmaceuticals and ligands. While Nuclear Magnetic Resonance (NMR) is definitive for structure elucidation, Infrared (IR) spectroscopy offers a rapid, cost-effective method for routine identification and purity assessment. This guide provides a comparative analysis of the vibrational signatures of these isomers, distinguishing them from each other and from the carbocyclic analogue, benzaldehyde. It emphasizes the "fingerprint" region for isomer differentiation and the electronic influence of the pyridine nitrogen on carbonyl stretching frequencies.
Fundamental Principles: Electronic Effects on Vibrational Modes
To interpret the IR spectra of pyridine carboxaldehydes, one must understand the interplay between the electron-deficient pyridine ring and the carbonyl group.
-
Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the sigma bond framework. This withdrawal generally shortens the C=O bond, increasing its force constant and stretching frequency ($ \nu_{C=O} $) compared to benzaldehyde.
-
Resonance Effect (+R/-R):
-
2- and 4-Isomers: The nitrogen atom can participate in resonance structures that place a positive charge at the 2- and 4-positions. This electron deficiency adjacent to the carbonyl carbon destabilizes the contributing ionic resonance form of the carbonyl ($ C^+-O^- $), effectively increasing the double-bond character and raising the frequency.
-
3-Isomer: The 3-position is less affected by the resonance withdrawal of the nitrogen, making its electronic environment more similar to benzene, though still influenced by the inductive effect.
-
Comparative Analysis of Characteristic Peaks
The following table synthesizes experimental data for the three isomers compared to benzaldehyde. Note that exact values may shift by
Table 1: Characteristic IR Frequencies (cm⁻¹) Comparison
| Vibrational Mode | 2-Pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde | 4-Pyridinecarboxaldehyde | Benzaldehyde (Ref) |
| C=O Stretch | 1710 – 1720 | 1700 – 1710 | 1715 – 1725 | ~1704 |
| Aldehydic C-H Stretch | 2850 / 2750 (Doublet) | 2850 / 2740 (Doublet) | 2860 / 2750 (Doublet) | 2820 / 2740 |
| C=N Ring Stretch | 1590, 1570 | 1590, 1575 | 1600, 1560 | N/A |
| C=C Ring Stretch | 1470, 1440 | 1480, 1430 | 1490, 1415 | 1600, 1580 |
| C-H OOP Bending | 740 – 780 (4 adj H) | 690 – 710, 780 – 810 | 800 – 850 (2 adj H) | 750, 690 |
| Ring Breathing | ~995 | ~1025 | ~990 | ~1000 |
Data aggregated from NIST Standard Reference Database and spectrochemical literature [1, 2, 3].
Detailed Interpretation
1. The Carbonyl Stretch (1700–1725 cm⁻¹) The carbonyl peak is the strongest feature.
-
Differentiation: 4-pyridinecarboxaldehyde typically exhibits the highest frequency (~1720 cm⁻¹) due to the strong resonance electron-withdrawing effect of the para-nitrogen, which suppresses the single-bond character of the carbonyl.
-
2-Isomer Nuance: While electronic effects suggest a high frequency, 2-pyridinecarboxaldehyde can form a weak intramolecular hydrogen bond (C-H...N) in its anti-conformer, which may slightly lower the observed frequency compared to the 4-isomer.
2. The Aldehydic Fermi Resonance (2700–2900 cm⁻¹) All three isomers display the classic "Fermi Doublet" characteristic of aldehydes. This arises from the coupling of the fundamental C-H stretch (~2800 cm⁻¹) with the first overtone of the C-H bending vibration (~1390 cm⁻¹).
-
Diagnostic Value: The presence of two bands (one near 2820, one near 2720) confirms the aldehyde functionality and distinguishes it from ketones or acids.
3. The Fingerprint Region: Isomer Identification The region below 900 cm⁻¹ is the definitive zone for distinguishing the isomers based on C-H Out-of-Plane (OOP) bending patterns.
-
2-Substituted: Resembles ortho-substituted benzene. Look for a strong band in the 740–780 cm⁻¹ range.
-
3-Substituted: Resembles meta-substituted benzene. Characterized by two bands: one near 690–710 cm⁻¹ and another near 780–810 cm⁻¹ .
-
4-Substituted: Resembles para-substituted benzene. Look for a single strong band in the 800–850 cm⁻¹ range.
Experimental Protocol: High-Fidelity IR Acquisition
Method A: Neat Liquid Film (ATR)
-
Applicability: Best for routine QC of liquid samples (2- and 3- isomers are liquids at RT; 4-isomer may be solid/semi-solid depending on purity and temperature).
-
Step 1: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Run a background scan (32 scans, 4 cm⁻¹ resolution).
-
Step 2: Apply 10-20 µL of the sample. Ensure full coverage of the crystal active area.
-
Step 3: Acquire sample spectrum (32 scans).
-
Step 4: Critical Check: Verify the baseline is flat. If the C=O peak absorbance exceeds 1.5 AU, the detector may be saturating; use a spacer or dilute.
Method B: Solution Phase (CCl₄ or CHCl₃)
-
Applicability: Required when comparing precise frequency shifts to minimize intermolecular Hydrogen bonding effects.
-
Step 1: Prepare a 10% (v/v) solution in spectroscopic grade CCl₄ (carbon tetrachloride) or CHCl₃ (chloroform). Note: CHCl₃ absorbs in the fingerprint region; CCl₄ is preferred for 1300–600 cm⁻¹ analysis.
-
Step 2: Use a liquid cell with NaCl or CaF₂ windows (0.1 mm path length).
-
Step 3: Subtract the pure solvent spectrum from the sample spectrum.
Visualizations
Figure 1: Spectral Interpretation Workflow
Caption: Logical workflow for confirming aldehyde functionality and distinguishing isomers via OOP bending modes.
Figure 2: Electronic Effects on Carbonyl Frequency
Caption: Mechanistic map showing how inductive and resonance effects of the pyridine nitrogen increase C=O frequency.[1][2][3]
References
-
NIST Mass Spectrometry Data Center. 2-Pyridinecarboxaldehyde Infrared Spectrum.[4] NIST Standard Reference Database 69: NIST Chemistry WebBook.[5][6][7] Available at: [Link]
-
NIST Mass Spectrometry Data Center. 3-Pyridinecarboxaldehyde Infrared Spectrum.[4] NIST Standard Reference Database 69: NIST Chemistry WebBook.[5][6][7] Available at: [Link]
-
NIST Mass Spectrometry Data Center. 4-Pyridinecarboxaldehyde Infrared Spectrum.[4] NIST Standard Reference Database 69: NIST Chemistry WebBook.[5][6][7] Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: The Fingerprint Region. Available at: [Link]
Sources
- 1. 2-Pyridinecarboxaldehyde(1121-60-4) IR Spectrum [m.chemicalbook.com]
- 2. 3-Pyridinecarboxaldehyde (500-22-1) IR Spectrum [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 6. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 7. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
A Comparative Guide to the Reactivity of 2-Methoxy vs. 2-Chloro-3-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, substituted pyridines are privileged scaffolds. Their derivatives are integral to a vast array of pharmaceuticals and agrochemicals.[1] Among the many building blocks available, 2-substituted 3-(trifluoromethyl)isonicotinaldehydes offer a unique combination of reactive sites for molecular elaboration. This guide provides an in-depth comparison of the reactivity of two key analogues: 2-chloro-3-(trifluoromethyl)isonicotinaldehyde and 2-methoxy-3-(trifluoromethyl)isonicotinaldehyde .
While structurally similar, the seemingly simple substitution of a chloro group for a methoxy group at the 2-position fundamentally alters the electronic landscape of the pyridine ring. This, in turn, dictates the reactivity of the molecule at its two primary functional handles: the C2-substituent and the C4-aldehyde. Understanding these differences is critical for designing efficient synthetic routes and predicting reaction outcomes. This guide will dissect the electronic and steric profiles of these molecules, compare their reactivity in key transformations, and provide validated experimental frameworks.
Pillar 1: Analysis of Electronic and Steric Effects
The reactivity of an aromatic system is governed by the interplay of inductive and resonance effects of its substituents. The trifluoromethyl (-CF3) and aldehyde (-CHO) groups are consistently electron-withdrawing. The key differentiator is the nature of the C2-substituent.
-
The Chloro Substituent (-I > +R): Chlorine is a highly electronegative atom that strongly withdraws electron density from the pyridine ring through the sigma bond (a negative inductive effect, -I). While it possesses lone pairs that can be donated back into the ring via resonance (a positive resonance effect, +R), this effect is weak for halogens and is significantly outweighed by the powerful inductive withdrawal.[2]
-
The Methoxy Substituent (+R > -I): The oxygen atom of the methoxy group is also electronegative, exerting a -I effect. However, its lone pairs are readily available for delocalization into the aromatic system, resulting in a very strong +R effect.[3] This resonance donation is the dominant electronic factor.
The trifluoromethyl group at the 3-position is a potent electron-withdrawing group via a strong -I effect, further polarizing the ring.[4] The aldehyde at the 4-position also acts as an electron-withdrawing group.
Consequences for the Pyridine Ring:
-
2-Chloro-3-(trifluoromethyl)isonicotinaldehyde: The synergistic electron withdrawal from the chloro, trifluoromethyl, and aldehyde groups renders the pyridine ring exceptionally electron-deficient. This heightened electrophilicity is the defining feature of its reactivity.
-
This compound: The powerful electron-donating resonance of the methoxy group counteracts the withdrawing effects of the trifluoromethyl and aldehyde groups. This results in a significantly more electron-rich ring compared to its chloro counterpart.
Diagram: Comparative Electronic Influence
Caption: Opposing electronic effects of Chloro and Methoxy groups.
Pillar 2: Comparative Reactivity in Key Transformations
The divergent electronic profiles of the two molecules lead to stark differences in their chemical behavior, particularly in nucleophilic aromatic substitution and reactions at the carbonyl center.
A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This reaction class represents the most significant point of divergence. SNAr is a cornerstone of pyridine chemistry, enabling the introduction of a wide variety of nucleophiles.
-
2-Chloro-3-(trifluoromethyl)isonicotinaldehyde: Highly Reactive. The chloro-substituted pyridine is primed for SNAr. The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group. The strong electron-withdrawing capabilities of the -CF3 and -CHO groups, particularly at the ortho and para positions, are crucial for stabilizing this anionic intermediate, thereby lowering the activation energy and accelerating the reaction.[5][6] Halopyridines are frequently employed in SNAr reactions, often requiring electron-withdrawing groups to facilitate the process.[5][7]
-
This compound: Essentially Unreactive. The methoxy group is a very poor leaving group in SNAr reactions. More importantly, its strong electron-donating resonance effect floods the ring with electron density, which would destabilize the required negatively charged Meisenheimer intermediate. Consequently, displacing the methoxy group with a typical nucleophile under standard SNAr conditions is not a viable synthetic strategy.
Diagram: SNAr Mechanism on the 2-Chloro Analogue
Caption: Stabilized Meisenheimer complex in SNAr of the 2-chloro derivative.
B. Reactivity of the C4-Aldehyde Group
The electrophilicity of the aldehyde's carbonyl carbon determines its susceptibility to nucleophilic attack in reactions like imine formation, Wittig reactions, and reductions.
-
2-Chloro-3-(trifluoromethyl)isonicotinaldehyde: Enhanced Aldehyde Reactivity. The cumulative electron withdrawal by the substituents makes the entire molecule electron-poor. This effect is transmitted to the aldehyde group, increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more reactive towards nucleophiles. Reactions can often proceed under milder conditions compared to less activated systems.
-
This compound: Attenuated Aldehyde Reactivity. The electron-donating methoxy group partially mitigates the electron-withdrawing influence of the other groups. This results in a carbonyl carbon that is less electrophilic than in the chloro analogue. While the aldehyde remains a reactive functional group, it will generally exhibit slower reaction rates with nucleophiles.[8]
Summary of Reactivity
| Reaction Type | 2-chloro-3-(trifluoromethyl)isonicotinaldehyde | This compound | Mechanistic Rationale |
| SNAr at C2 (e.g., with R-NH₂) | High Reactivity | Very Low / No Reactivity | Good leaving group (Cl⁻) and strong stabilization of the anionic Meisenheimer intermediate.[6] |
| Nucleophilic Addition at C4-CHO | High Reactivity | Moderate Reactivity | The pyridine ring is highly electron-deficient, which increases the electrophilicity of the carbonyl carbon. |
| Oxidation of C4-CHO | More Difficult | Easier | An electron-deficient aldehyde is less susceptible to oxidation. |
| Reduction of C4-CHO (e.g., with NaBH₄) | Easier | More Difficult | A more electrophilic carbonyl carbon is more readily attacked by hydride reagents. |
Pillar 3: Experimental Protocols and Methodologies
The following protocols are representative examples designed to leverage the distinct reactivity of each compound. These are self-validating systems; successful execution confirms the predicted chemical behavior.
Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde
Objective: To demonstrate the high susceptibility of the 2-chloro position to nucleophilic displacement by synthesizing a 2-amino derivative.
Materials:
-
2-chloro-3-(trifluoromethyl)isonicotinaldehyde (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-(trifluoromethyl)isonicotinaldehyde and anhydrous DMF.
-
Add potassium carbonate to the solution. This base will act as a scavenger for the HCl generated during the reaction.
-
Add benzylamine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C. The elevated temperature is typical for SNAr reactions, although highly activated systems can sometimes proceed at lower temperatures.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(benzylamino)-3-(trifluoromethyl)isonicotinaldehyde.
Causality: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the cations (K⁺) while leaving the nucleophile (benzylamine) relatively free, enhancing its reactivity. The base is necessary to drive the equilibrium towards the products. The success of this reaction under these conditions validates the high electrophilicity of the substrate.
Protocol 2: Reductive Amination of this compound
Objective: To demonstrate a standard transformation of the aldehyde group, forming a C-N bond via an imine intermediate.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound and aniline in DCE.
-
Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion. This is a mild reducing agent selective for imines and aldehydes, which is crucial for preventing over-reduction.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the imine intermediate and formation of the product.
-
Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the target N-((2-methoxy-3-(trifluoromethyl)pyridin-4-yl)methyl)aniline.
Trustworthiness: This protocol is a self-validating system. The use of a mild and selective reducing agent like NaBH(OAc)₃ ensures that the reaction proceeds through the intended imine pathway without affecting other functional groups. A similar procedure would also be effective for the 2-chloro analogue, although it might proceed at a faster rate due to the higher electrophilicity of its aldehyde.
Conclusion and Strategic Recommendations
The choice between 2-chloro- and this compound is not arbitrary; it is a strategic decision that dictates the available synthetic pathways.
-
Choose 2-chloro-3-(trifluoromethyl)isonicotinaldehyde when the primary goal is modification at the 2-position. Its high reactivity in SNAr reactions makes it an exceptionally versatile building block for introducing a diverse range of nitrogen, oxygen, and sulfur nucleophiles. Furthermore, its enhanced aldehyde reactivity can be exploited for efficient carbonyl chemistry.
-
Choose this compound when the synthetic design requires the C2-position to be inert to nucleophiles. The methoxy group serves as a stable substituent, directing reactivity exclusively to the aldehyde at the C4-position.
By understanding the fundamental principles of substituent effects, researchers can harness the distinct chemical personalities of these two valuable reagents to accelerate and refine the synthesis of complex, biologically active molecules.
References
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Taylor & Francis Online. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines.
- PMC, NIH.
- ResearchGate. (2026). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- ACS Publications. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.
- RSC Publishing.
- PMC, NIH. (2026).
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.
- PMC, NIH. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PMC, NIH.
- Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.
- ResearchGate.
Sources
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- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isonicotinaldehyde Derivatives in Antimycobacterial Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The enduring threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates a continuous search for novel and effective antimycobacterial agents. Among the myriad of chemical scaffolds explored, derivatives of isonicotinaldehyde, the aldehyde form of the cornerstone anti-TB drug isoniazid, have emerged as a promising avenue of investigation. These derivatives, primarily categorized as hydrazones, Schiff bases, and thiosemicarbazones, offer a versatile platform for structural modification to enhance potency, overcome resistance, and improve pharmacokinetic profiles.
This guide provides a comprehensive comparison of the biological activity of these three key classes of isonicotinaldehyde derivatives. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation, empowering researchers to navigate this critical area of drug discovery.
Comparative Analysis of Antimycobacterial Activity
The antimycobacterial efficacy of isonicotinaldehyde derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates higher potency. This section compares the reported MIC values for representative isonicotinoyl hydrazones, Schiff bases, and isonicotinaldehyde thiosemicarbazones against various M. tuberculosis strains.
Isonicotinoyl Hydrazones: Potent InhA Inhibitors
Isonicotinoyl hydrazones, formed by the condensation of isoniazid with various aldehydes and ketones, have been extensively studied. Many of these derivatives exhibit potent antimycobacterial activity, often surpassing that of the parent drug, isoniazid.[1]
Table 1: Antimycobacterial Activity of Representative Isonicotinoyl Hydrazones
| Compound | Modification | M. tuberculosis Strain | MIC (µM) | Reference |
| Isoniazid | - | H37Rv | 0.0729–1.458 | [2] |
| N'-{1-[2-hydroxy-3-(piperazin-1-ylmethyl)phenyl]ethylidene}isonicotinohydrazide | Mannich base of ortho-hydroxy acetophenone hydrazone | H37Rv | 0.56 | [2] |
| 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone (PCIH) | Condensation with 2-pyridylcarboxaldehyde | H37Rv | 0.63 | [3] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Condensation with 1-methyl-1H-pyrrole-2-carboxaldehyde | H37Rv | - | [2] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Condensation with 1-methyl-1H-pyrrole-2-carboxaldehyde | Isoniazid-resistant strain SRI 1369 | 0.14 | [2] |
| Fatty acid derivative of INH | Tethered with aliphatic amines | INH-resistant (ATCC 35822) | ≤0.125 | [4] |
The data clearly indicates that structural modifications to the isoniazid backbone can lead to compounds with significant potency, including activity against isoniazid-resistant strains.
Isonicotinaldehyde Schiff Bases: Overcoming Resistance by Blocking Metabolism
Schiff bases are formed through the reaction of isonicotinic hydrazide with various aldehydes or ketones. A key advantage of this chemical modification is the blocking of the N-acetylation of the hydrazide moiety, a primary metabolic deactivation pathway for isoniazid.[5] This can lead to improved bioavailability and sustained therapeutic concentrations.
Table 2: Antimycobacterial Activity of Representative Isonicotinaldehyde Schiff Bases
| Compound | Modification | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| N'-(1-propyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide | Derived from 1-propylisatin | Human resistant strain | 10 µmol | [6] |
| N'-(1-benzyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide | Derived from 1-benzylisatin | Human resistant strain | 10 µmol | [6] |
| N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide | Derived from 3-ethoxysalicylaldehyde | H37Rv | 4 | [7] |
| Isoniazid-isatin hydrazone derivative | Molecular hybridization of isoniazid and isatin | H37Rv | 0.017 mM | [8] |
These findings highlight the potential of Schiff bases to not only exhibit potent antimycobacterial activity but also to circumvent a common mechanism of drug inactivation.
Isonicotinaldehyde Thiosemicarbazones: A Class with Diverse Mechanisms
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antimycobacterial effects.[8] Their mechanism of action is often multifactorial, involving inhibition of mycolic acid synthesis and iron chelation.
Table 3: Antimycobacterial Activity of Representative Isonicotinaldehyde Thiosemicarbazones
| Compound | Modification | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Imidazole-Thiosemicarbazide Derivative (ITD-13) | Imidazole core | H37Ra | 13.48 | [9] |
| 4-phenylpicolinohydrazonamide with thiosemicarbazone moiety | Phenylpicolinamide core | H37Rv | 3.1-12.5 | [10] |
While less data is available specifically for isonicotinaldehyde thiosemicarbazones compared to hydrazones and Schiff bases, the broader class of thiosemicarbazones demonstrates significant promise in antitubercular drug discovery.
Mechanism of Action and Structure-Activity Relationships
Understanding the mechanism of action and the relationship between chemical structure and biological activity is paramount for rational drug design.
The Isoniazid Paradigm: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[11] The activated form then covalently binds to NAD(H) to form an adduct that potently inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[6] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.
Sources
- 1. Thiosemicarbazones, semicarbazones, dithiocarbazates and hydrazide/hydrazones: anti-Mycobacterium tuberculosis activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimycobacterial Activity of Isoniazid Derivatives Tethered with Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]
- 9. Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Lipophilicity of Trifluoromethyl- vs. Methyl-Isonicotinaldehydes in Drug Discovery
Introduction: The Critical Role of Lipophilicity in Medicinal Chemistry
In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity, or the "greasiness" of a molecule, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2][3] It governs a molecule's ability to permeate biological membranes, influences its distribution throughout the body, affects its binding to plasma proteins, and plays a significant role in its metabolism and excretion.[2][3] Therefore, the careful modulation of lipophilicity is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug's efficacy and safety profile.[4]
This guide provides an in-depth comparison of the lipophilicity of two structurally related isonicotinaldehyde derivatives: 2-(trifluoromethyl)isonicotinaldehyde and 2-methyl-isonicotinaldehyde. By examining the electronic effects of the trifluoromethyl (CF3) and methyl (CH3) groups, we will explore their differential impact on molecular lipophilicity. Furthermore, we will present a detailed experimental protocol for the determination of the partition coefficient (LogP), a key measure of lipophilicity, using the reliable and widely accepted Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, in accordance with OECD Guideline 117.[5]
Theoretical Comparison: The Electronic Influence of Trifluoromethyl vs. Methyl Groups
The substitution of a methyl group with a trifluoromethyl group on an aromatic ring induces profound changes in the molecule's electronic properties, which in turn significantly alters its lipophilicity.
The methyl group (-CH3) is a weak electron-donating group through an inductive effect. It pushes electron density into the aromatic ring, slightly increasing its electron richness.
In stark contrast, the trifluoromethyl group (-CF3) is a potent electron-withdrawing group.[6][7] This is due to the strong inductive effect of the three highly electronegative fluorine atoms, which pull electron density away from the aromatic ring.[6] This electron-withdrawing nature has several consequences that contribute to an increase in lipophilicity:
-
Increased Hydrophobicity: The fluorine atoms in the CF3 group are highly hydrophobic. Replacing the hydrogen atoms of a methyl group with fluorine significantly increases the nonpolar surface area of that region of the molecule, leading to a greater affinity for lipophilic environments.[8]
-
Reduced Polarity: The strong electron-withdrawing nature of the CF3 group can decrease the polarity of nearby functional groups by reducing their ability to participate in hydrogen bonding.
-
Enhanced Membrane Permeability: The increased lipophilicity imparted by the CF3 group can enhance a drug's ability to cross lipid-rich biological membranes, a critical factor for reaching its target site of action.[8]
Quantitative Data Summary
The following table summarizes the available and expected lipophilicity data for the two compounds. The experimental values are presented as "To be Determined (TBD)" and would be populated using the protocol described below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Experimental LogP (TBD) |
| 2-Methyl-isonicotinaldehyde | C7H7NO | 121.14 | ~0.9 (Estimated) | TBD |
| 2-(Trifluoromethyl)isonicotinaldehyde | C7H4F3NO | 175.11 | 1.91 | TBD |
Experimental Protocol: Determination of LogP by RP-HPLC (OECD 117)
This protocol outlines a robust and widely accepted method for the experimental determination of the n-octanol/water partition coefficient (LogP) using isocratic RP-HPLC.[5] This method correlates the retention time of a test substance with those of a series of well-characterized reference compounds with known LogP values.
Principle
In reverse-phase chromatography, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. Lipophilic compounds have a higher affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. A linear relationship exists between the logarithm of the retention time (log k') and the LogP of a series of structurally related compounds.
Materials and Reagents
-
HPLC System: An isocratic HPLC system equipped with a UV detector, an injection valve, and a data acquisition system.
-
Column: A high-quality C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade methanol and water.
-
Buffer: Phosphate buffer (pH 7.4).
-
Test Compounds: 2-(Trifluoromethyl)isonicotinaldehyde and 2-methyl-isonicotinaldehyde.
-
Reference Standards: A series of compounds with accurately known LogP values spanning the expected range of the test compounds (see table below).
Table of Suggested Reference Standards:
| Reference Compound | LogP |
| Aniline | 0.90 |
| Toluene | 2.73 |
| Naphthalene | 3.37 |
| Biphenyl | 3.98 |
| Phenanthrene | 4.57 |
| Anthracene | 4.54 |
| Pyrene | 5.18 |
Step-by-Step Methodology
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase of methanol and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation and reasonable retention times for all compounds. The mobile phase should be filtered through a 0.45 µm filter and degassed before use.
-
Preparation of Standard and Test Solutions:
-
Accurately weigh and dissolve each reference standard and test compound in the mobile phase to prepare individual stock solutions of approximately 1 mg/mL.
-
From the stock solutions, prepare a working solution of each compound at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
-
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the isonicotinaldehyde derivatives)
-
Injection Volume: 10 µL
-
-
Determination of Dead Time (t0): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time. This is the time it takes for a compound that does not interact with the stationary phase to pass through the column.
-
Analysis of Reference Standards: Inject each reference standard solution in duplicate and record the retention time (tR).
-
Analysis of Test Compounds: Inject each test compound solution in duplicate and record the retention time (tR).
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0
-
Plot a calibration curve of log k' versus the known LogP values for the reference standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.95 for a valid calibration.
-
Using the retention times of the test compounds, calculate their respective log k' values.
-
Interpolate the log k' values of the test compounds onto the calibration curve to determine their experimental LogP values.
-
Experimental Workflow Diagram
Caption: RP-HPLC workflow for LogP determination.
Conclusion
The substitution of a methyl group with a trifluoromethyl group is a common and effective strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. As demonstrated through theoretical considerations, the potent electron-withdrawing and hydrophobic nature of the trifluoromethyl group leads to a significant increase in lipophilicity compared to the methyl analogue. This guide provides a robust framework for the experimental verification of this principle for 2-(trifluoromethyl)isonicotinaldehyde and 2-methyl-isonicotinaldehyde using a detailed RP-HPLC protocol. The experimental determination of LogP values is crucial for validating computational predictions and for making informed decisions in the iterative process of drug design and optimization.
References
-
Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
-
LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]
-
Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link]
-
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]
-
Lipophilicity in drug discovery. PubMed. [Link]
-
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Library Search. [Link]
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4-Pyridinecarboxaldehyde. PubChem. [Link]
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Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
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OECD Chemical Testing Guide. Scribd. [Link]
-
After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. Organic Syntheses Procedure. [Link]
-
isonicotinaldehyde. ChemSynthesis. [Link]
-
The trifluoromethyl (-CF3) group is one of the most powerful electron withdrawing groups in structural organic chemistry. PMC - NIH. [Link]
-
In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pak. J. Pharm. Sci.. [Link]
-
logP. MolModa Documentation - Durrant Lab. [Link]
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
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Log P in Encyclopedia of Physical Organic Chemistry. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde, a compound whose structural motifs—a methoxy group, a trifluoromethyl group, and a pyridine ring—necessitate a cautious and informed approach to its end-of-life handling. By understanding the chemical rationale behind these procedures, researchers can not only maintain regulatory compliance but also foster a culture of safety and environmental stewardship.
Hazard Assessment and Chemical Profile
Structurally similar compounds, such as 2-Methoxy-6-(trifluoromethyl)benzaldehyde and various (trifluoromethyl)pyridine derivatives, are known to cause skin and eye irritation.[1][2][3] Inhalation or ingestion may also be harmful.[2][4] The trifluoromethyl group designates this compound as a halogenated organic substance, which often requires specific disposal routes to prevent the formation of persistent environmental pollutants.[5][6] The pyridine core suggests that it is a nitrogen-containing heterocyclic compound, which can have its own set of environmental and health considerations.[7][8]
Table 1: Hazard Profile of this compound (Inferred from Analogues)
| Hazard Classification | Description | Recommended Precautions |
| Skin Irritant | May cause redness, itching, and inflammation upon contact.[1][2][3] | Wear nitrile or neoprene gloves and a lab coat.[9] |
| Eye Irritant | Can cause serious irritation, redness, and pain.[1][2][3] | Wear chemical splash goggles.[9] |
| Respiratory Irritant | Inhalation of vapors or dust may irritate the respiratory tract.[1] | Handle in a certified chemical fume hood.[9] |
| Harmful if Swallowed | Ingestion may lead to adverse health effects.[2] | Do not eat, drink, or smoke in the laboratory. |
| Halogenated Organic | Requires disposal as a halogenated waste stream.[5] | Segregate from non-halogenated waste. |
Personal Protective Equipment (PPE) and Handling
Prior to any handling or disposal procedures, the appropriate personal protective equipment must be donned. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[9]
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened.
-
Respiratory Protection: All handling of this compound, including waste collection, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from "cradle-to-grave" in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Designated Waste Stream: This compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated, aqueous, or solid waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and absorbent materials from a spill, must also be disposed of as halogenated organic waste.[5]
Step 2: Containerization and Labeling
The choice of waste container and its proper labeling are crucial for safe storage and transport.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 3: Storage of Waste
Proper storage of hazardous waste pending disposal is a key regulatory requirement.
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be cool, dry, and well-ventilated.[9]
-
Incompatible Materials: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents and acids, to prevent accidental reactions.[9]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5][12]
-
Documentation: Ensure all necessary waste manifests and documentation are completed accurately as required by your institution and local regulations.
Spill Management
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, if it is safe to do so.[9]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[9]
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for halogenated materials.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper handling, and regulated waste management, researchers can mitigate risks and ensure that these materials are managed in a safe and responsible manner. Always consult your institution's specific safety protocols and your local regulations as the final authority on hazardous waste disposal.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
-
What are Federal and State Hazardous Waste Regulations? (2022). Hazardous Waste Experts. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Safety Data Sheet for Pyridine. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. (2024). CHIMIA International Journal for Chemistry. Retrieved from [Link]
-
A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. (2025). ChemRxiv. Retrieved from [Link]
-
Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2025). ResearchGate. Retrieved from [Link]
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Personal protective equipment for handling 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde (CAS: 1227572-67-9) requires moving beyond generic safety data sheets. In drug development and agrochemical synthesis, this compound is highly valued for its electrophilic properties and the metabolic stability imparted by its trifluoromethyl (-CF3) group. However, these exact structural features dictate a stringent, causality-driven approach to laboratory safety.
Below is the definitive operational and safety guide for handling this chemical, designed to ensure self-validating safety protocols for your research team.
Mechanistic Hazard Assessment: The "Why" Behind the Risk
To establish a culture of safety, researchers must understand the chemical causality driving the hazard profile of this compound:
-
The Pyridine Core (Systemic Toxicity): Pyridine derivatives are highly effective penetrants. Upon dermal contact, they are rapidly absorbed into the bloodstream, posing risks of central nervous system depression and hepatotoxicity .
-
The Trifluoromethyl (-CF3) Group (Enhanced Permeation): The addition of a -CF3 moiety drastically increases the molecule's lipophilicity (log P). This enhanced lipophilicity accelerates its ability to bypass the lipid bilayer of human skin compared to non-fluorinated analogs, making dermal exposure the most critical acute risk.
-
The Aldehyde Moiety (Reactivity & Sensitization): Aldehydes are potent electrophiles that cross-link proteins in mucous membranes. Vapor exposure leads to immediate ocular toxicity and severe respiratory sensitization.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for highly lipophilic, reactive fluorinated pyridines. The following matrix outlines the required equipment, engineered to create a self-validating barrier against both vapor and dermal exposure.
| PPE Category | Specification & Quantitative Limits | Mechanistic Rationale |
| Hand Protection | Butyl Rubber (Extended handling) or Double-gloved Nitrile (Brief weighing < 5 mins) | Nitrile offers poor permeation resistance to concentrated pyridine derivatives over time. Butyl rubber provides a superior barrier against lipophilic aromatic solvents . |
| Eye/Face Protection | Chemical splash goggles + Polycarbonate Face Shield | The reactive aldehyde group causes rapid corneal damage. A face shield prevents droplet projection during solvent transfer or quenching. |
| Body Protection | Flame-Resistant (FR) Nomex Lab Coat + Chemical-resistant apron | Prevents rapid dermal absorption if a highly concentrated spill permeates standard porous cotton lab coats. |
| Respiratory Protection | Chemical Fume Hood (Primary). Half-face respirator with Organic Vapor (OV) cartridges (Spill) | Aldehyde vapors are volatile respiratory sensitizers. The fume hood must maintain an average face velocity of 80–120 feet per minute (fpm) . |
Operational Protocol: Handling and Weighing
Trustworthiness in safety relies on procedural discipline. Execute these steps sequentially to prevent exposure.
Step 1: Pre-Operation Environmental Verification
-
Verify the chemical fume hood is fully operational and certified.
-
Position the sash at or below the 18-inch mark to maintain the optimum face velocity of 100 fpm.
-
Causality: Operating above the 18-inch sash limit induces turbulent airflow, creating pressure vortices that drag volatile aldehyde vapors back into the operator's breathing zone .
Step 2: Equipment Preparation
-
Utilize anti-static weighing boats and spatulas. Fluorinated compounds can accumulate electrostatic charge, creating a spark hazard if flammable solvents (like THF or ether) are present in the hood.
-
Purge the analytical balance enclosure with a gentle stream of inert gas (Nitrogen or Argon) to prevent atmospheric oxidation of the aldehyde into a carboxylic acid during handling.
Step 3: Transfer and Weighing
-
Perform all weighing strictly inside the fume hood using a draft-shielded analytical balance.
-
For transferring the compound into a reaction vessel, utilize a closed-system syringe transfer technique (if solvated) to completely eliminate vapor release into the hood environment.
Immediate Spill Response and Disposal Plan
In the event of a spill, immediate containment is required to prevent vapor saturation in the laboratory environment.
Step-by-Step Spill Response Protocol:
-
Evacuate and Isolate: Alert personnel and evacuate the immediate vicinity. Ensure the fume hood exhaust remains ON.
-
Don Spill PPE: Equip a half-face respirator with Organic Vapor (OV) cartridges and heavy-duty Butyl rubber gloves before approaching the spill.
-
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as reactive aldehydes can generate heat upon rapid oxidation.
-
Neutralization: Carefully apply a weak, non-nucleophilic base (e.g., sodium bicarbonate powder) over the absorbed spill to neutralize any acidic byproducts resulting from aldehyde oxidation.
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.
Logistical Disposal Plan:
-
Waste Segregation: this compound must be strictly segregated as Halogenated Organic Waste .
-
Causality: Mixing fluorinated organics with non-halogenated waste or strong acids/bases can lead to dangerous exothermic reactions or the release of highly toxic hydrogen fluoride (HF) gas. Label the waste container explicitly with the CAS number (1227572-67-9) and the "Halogenated" designation.
Operational Workflow Diagram
The following logic tree dictates the standard operating procedure for handling and emergency response.
Operational workflow and spill response logic for handling fluorinated pyridine aldehydes.
References
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyridine." NJ.gov. Available at:[Link]
-
Drexel University Environmental Health & Radiation Safety. "Chemical Fume Hood." Drexel.edu. Available at:[Link]
-
Albright, C. "Rethinking Fume Hood Safety: The Fallacy of Average Face Velocity." Lab Manager, Dec 2024. Available at:[Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
